Product packaging for Sequirin C(Cat. No.:CAS No. 18194-29-1)

Sequirin C

Cat. No.: B106890
CAS No.: 18194-29-1
M. Wt: 302.32 g/mol
InChI Key: UWWISKPOVFKUES-SITIDLGXSA-N
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Description

Sequirin C is a norlignan that is a derivative of agatharesinol in which the aromatic ring B has an additional hydroxy substituent ortho to the one present in the parent compound. It has a role as a metabolite. It is functionally related to an agatharesinol.
This compound has been reported in Cryptomeria japonica, Sequoia sempervirens, and Metasequoia glyptostroboides with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O5 B106890 Sequirin C CAS No. 18194-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E,3S,4S)-4,5-dihydroxy-1-(4-hydroxyphenyl)pent-1-en-3-yl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c18-10-17(22)14(12-4-8-15(20)16(21)9-12)7-3-11-1-5-13(19)6-2-11/h1-9,14,17-22H,10H2/b7-3+/t14-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWISKPOVFKUES-SITIDLGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(C2=CC(=C(C=C2)O)O)C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/[C@@H](C2=CC(=C(C=C2)O)O)[C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318509
Record name Sequirin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18194-29-1
Record name Sequirin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18194-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sequirin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Sequirin C: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Identification

Sequirin C is a naturally occurring norlignan, a class of organic compounds found in various plant species. This document provides a detailed overview of its chemical identity, biological activities, and the experimental methodologies used to investigate its properties.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below.

IdentifierValueReference
IUPAC Name 4-[(E,3S,4S)-4,5-dihydroxy-1-(4-hydroxyphenyl)pent-1-en-3-yl]benzene-1,2-diol[1][2][3]
CAS Number 18194-29-1[1][4][5]
Molecular Formula C17H18O5[1][2][4]
Molecular Weight 302.32 g/mol [1]
InChI Key UWWISKPOVFKUES-SITIDLGXSA-N[1][3]

Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its behavior in biological systems and for developing analytical methods.

PropertyValueReference
Topological Polar Surface Area 101.0 Ų[2]
Hydrogen Bond Donor Count 5[2]
Rotatable Bond Count 5[2]
XLogP 1.9[1][2]
Purity Typically ≥98% for commercial standards[4][5]
Appearance Solid / Powder[4][5]
Solubility Soluble in DMSO, Chloroform, Dichloromethane[4]

Biological Activity and Potential Applications

This compound has been identified as a metabolite in several plant species, including Cryptomeria japonica, Sequoia sempervirens, and Metasequoia glyptostroboides[1]. Research has indicated its potential as a feeding inhibitor[5].

Antifeedant Activity

Further research is required to fully elucidate the mechanisms of action and potential therapeutic applications of this compound. The following sections will delve into the experimental approaches that could be employed for such investigations.

Hypothetical Experimental Workflow for Investigating this compound

The following diagram illustrates a potential experimental workflow for the comprehensive study of this compound, from initial isolation to the assessment of its biological activity.

experimental_workflow cluster_extraction Isolation & Purification cluster_activity Biological Screening cluster_mechanism Mechanism of Action extraction Plant Material (e.g., Cryptomeria japonica) purification Chromatographic Purification extraction->purification Crude Extract identification Structural Elucidation (NMR, MS) purification->identification Isolated Compound invitro In Vitro Assays (e.g., Enzyme Inhibition) identification->invitro Pure this compound invivo In Vivo Models (e.g., Antifeedant Assay) invitro->invivo Promising Hits pathway Signaling Pathway Analysis invivo->pathway Confirmed Activity target Target Identification pathway->target

A potential experimental workflow for this compound research.

Hypothetical Signaling Pathway Inhibition by this compound

The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to an antifeedant response. This is a generalized representation for illustrative purposes.

signaling_pathway cluster_receptor Cell Surface cluster_downstream Intracellular Signaling cluster_response Cellular Response receptor Gustatory Receptor gprotein G-Protein receptor->gprotein Blocked Activation effector Effector Enzyme gprotein->effector second_messenger Second Messenger effector->second_messenger neuron Neuronal Firing second_messenger->neuron behavior Feeding Aversion neuron->behavior Reduced Signal sequirin_c This compound sequirin_c->receptor Binds and Inhibits

Hypothetical inhibition of a feeding signaling pathway by this compound.

Detailed Experimental Protocols

To facilitate reproducibility and further research, this section would typically contain detailed experimental protocols. As specific experimental data for this compound is limited in the public domain, the following are generalized examples of protocols that would be relevant for its study.

Protocol: Isolation of this compound from Cryptomeria japonica
  • Extraction: Air-dried and powdered heartwood of C. japonica is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, chloroform, and ethyl acetate.

  • Column Chromatography: The chloroform-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

  • Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column.

  • Structure Elucidation: The structure of the purified compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC) and mass spectrometry (MS).

Protocol: Antifeedant Bioassay
  • Test Substance Preparation: this compound is dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations.

  • Diet Preparation: A standard artificial diet for the target insect species (e.g., Acusta despesta) is prepared. The test solutions are applied to the diet and the solvent is allowed to evaporate.

  • Bioassay: Larvae of the target insect are placed in individual containers with the treated diet. A control group with a solvent-treated diet is also included.

  • Data Collection: After a set period (e.g., 48 hours), the amount of diet consumed is measured. The antifeedant activity is calculated based on the reduction in food consumption in the treated groups compared to the control.

Conclusion and Future Directions

This compound presents an interesting scaffold for further investigation, particularly in the context of its antifeedant properties. Future research should focus on elucidating its precise mechanism of action, identifying its molecular targets, and exploring its potential for development as a natural product-based pest management agent. A thorough toxicological evaluation would also be a critical next step in assessing its safety profile. The methodologies and data presented in this guide provide a foundational framework for researchers to build upon in their exploration of this compound.

References

Natural Sources of Sequirin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequirin C is a naturally occurring norlignan, a class of phenolic compounds characterized by a C6-C5-C6 carbon skeleton. It has been identified as a constituent of the heartwood of certain coniferous trees. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its isolation and analysis, and an exploration of its biosynthetic origins. All quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided based on established methods for related compounds.

Natural Occurrence and Abundance

This compound is primarily isolated from the heartwood of the Californian redwood, Sequoia sempervirens.[1][2] While this species is the principal documented source, related compounds have been found in other species of the Cupressaceae family, suggesting a potential for broader, albeit likely minor, distribution.

Research indicates that this compound, along with the related norlignan agatharesinol, is considered a trace component of the total extractives from Sequoia sempervirens heartwood.[1] The concentration of these compounds can vary significantly between individual trees and even within different sections of the heartwood of a single tree.

Quantitative Data on Sequoia sempervirens Heartwood Extractives
Solvent SystemYield (% of dry wood weight)Reference
Cold Water5.8 - 18.9Anderson (1961)
Hot Water8.2 - 22.5Anderson (1961)
Ethanol7.1 - 15.4Sherrard & Kurth (1933)
Ether0.3 - 1.2Sherrard & Kurth (1933)
AcetoneNot SpecifiedDavies et al. (2014)

Note: The yields of specific compounds like this compound would constitute a small fraction of these total extract yields.

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and purification of this compound from its natural source, based on established protocols for norlignans from wood.

Extraction of Norlignans from Sequoia sempervirens Heartwood

This protocol describes a general procedure for obtaining a crude extract enriched in phenolic compounds, including this compound.

  • Sample Preparation:

    • Obtain heartwood from Sequoia sempervirens.

    • Air-dry the wood to a constant weight to minimize moisture content.

    • Grind the dried heartwood into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.

  • Solvent Extraction:

    • Place the powdered wood material in a Soxhlet apparatus.

    • Extract the powder with a suitable organic solvent. A common choice for phenolic compounds is ethanol or a mixture of ethanol and water. Acetone is also an effective solvent.

    • Continue the extraction for a sufficient duration (e.g., 24-48 hours) to ensure exhaustive removal of the extractives.

  • Concentration:

    • After extraction, remove the solvent from the extract solution using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C) to obtain a crude extract.

Purification of this compound

The crude extract obtained from the initial extraction is a complex mixture of various compounds. Chromatographic techniques are essential for the isolation and purification of this compound.

  • Fractionation of the Crude Extract:

    • The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, the extract can be dissolved in a methanol-water mixture and then sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Norlignans are typically enriched in the ethyl acetate fraction.

  • Column Chromatography:

    • The enriched fraction is then subjected to column chromatography for further separation.

    • Stationary Phase: Silica gel is a common choice for the separation of phenolic compounds.

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification to obtain high-purity this compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of water (often with a small amount of acid, such as formic acid or acetic acid, to improve peak shape) and methanol or acetonitrile is a common mobile phase system.

    • The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.

Analytical Methods for Quantification
  • High-Performance Liquid Chromatography (HPLC):

    • Analytical HPLC coupled with a UV or a mass spectrometry (MS) detector is the most common method for the quantification of this compound in extracts.

    • A calibration curve is generated using a purified standard of this compound to determine its concentration in the samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • For GC-MS analysis, the hydroxyl groups of this compound need to be derivatized (e.g., silylation) to increase its volatility. This method can provide both qualitative and quantitative information.

Biosynthesis of this compound

This compound, as a norlignan, is biosynthesized via the phenylpropanoid pathway. This pathway is a major route for the production of a wide variety of plant secondary metabolites.

The biosynthesis of norlignans is believed to involve the oxidative coupling of two phenylpropanoid units. A key precursor to this compound is likely agatharesinol. One study has demonstrated the in vitro hydroxylation of agatharesinol to produce this compound, suggesting this is a key step in its biosynthesis.[1]

Proposed Biosynthetic Pathway of this compound

Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Coniferyl_alcohol Coniferyl Alcohol p_Coumaroyl_CoA->Coniferyl_alcohol Multiple Steps Radical_coupling Oxidative Radical Coupling Coniferyl_alcohol->Radical_coupling Agatharesinol Agatharesinol Radical_coupling->Agatharesinol Sequirin_C This compound Agatharesinol->Sequirin_C Hydroxylation

Caption: Proposed biosynthetic pathway of this compound from Phenylalanine.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature regarding specific signaling pathways in which this compound is involved. The biological activities of many norlignans are an active area of research, and future studies may elucidate the molecular targets and signaling cascades modulated by this compound. Some studies have investigated the general antifungal properties of redwood extracts, which may be partly attributable to its norlignan constituents.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and analysis of this compound from its natural source.

Workflow Start Sequoia sempervirens Heartwood Preparation Drying and Grinding Start->Preparation Extraction Soxhlet Extraction (e.g., Ethanol) Preparation->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Column_Chrom Silica Gel Column Chromatography Fractionation->Column_Chrom HPLC Preparative HPLC Column_Chrom->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Quantification (HPLC) Pure_Compound->Analysis

Caption: General workflow for the isolation and analysis of this compound.

References

Physical and chemical properties of Sequirin C

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for a compound named "Sequirin C" or the plausible alternative "Sequoyanin C" has yielded no specific chemical entity with corresponding physical, chemical, or biological data in the public domain. It is possible that "this compound" is a novel or proprietary compound with limited publicly available information, a trivial name not yet indexed in major chemical databases, or a potential misspelling of a different compound.

To provide an accurate and comprehensive technical guide as requested, the correct identification of the molecule is paramount. Without a confirmed chemical structure and associated research, the generation of data tables, experimental protocols, and signaling pathway diagrams would be speculative and not meet the standards of a scientific whitepaper.

We invite researchers, scientists, and drug development professionals who have access to information regarding "this compound" to provide a more specific identifier, such as a CAS number, IUPAC name, or a reference to a peer-reviewed publication describing its isolation and characterization.

Upon successful identification of the compound, a thorough guide will be developed, encompassing the following sections:

Physicochemical Properties of this compound

This section will provide a detailed summary of the physical and chemical characteristics of the compound. All quantitative data will be presented in a clear and concise tabular format for ease of reference and comparison.

Table 1: Physical Properties of this compound

Property Value Units Reference
Molecular Formula - - -
Molecular Weight - g/mol -
Melting Point - °C -
Boiling Point - °C -
Solubility - - -

| pKa | - | - | - |

Table 2: Spectroscopic Data for this compound

Technique Key Features Reference
1H NMR - -
13C NMR - -
Mass Spectrometry - -
Infrared (IR) - -

| UV-Vis | - | - |

Biological Activity and Signaling Pathways

This section will delve into the known biological effects of this compound and the molecular pathways through which it exerts its activity.

Reported Biological Activities

A summary of the observed biological effects of this compound in various experimental models will be provided.

Signaling Pathway Analysis

Detailed diagrams of any identified signaling pathways involving this compound will be rendered using Graphviz (DOT language) to visually represent the molecular interactions and cascades.

(Example DOT script placeholder)

signaling_pathway This compound This compound Receptor Receptor This compound->Receptor Downstream Effector 1 Downstream Effector 1 Receptor->Downstream Effector 1 Transcription Factor Transcription Factor Downstream Effector 1->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression

A brief, descriptive caption will be provided here.

Experimental Protocols

This section will provide detailed methodologies for key experiments cited in the guide, enabling researchers to reproduce and build upon the existing findings.

Isolation and Purification

A step-by-step protocol for the isolation and purification of this compound from its natural source or its chemical synthesis will be detailed.

Structural Elucidation

The experimental procedures for the spectroscopic analyses (NMR, MS, IR) used to determine the structure of this compound will be described.

Biological Assays

Protocols for the biological assays used to evaluate the activity of this compound will be provided, including cell culture conditions, treatment protocols, and endpoint measurements.

(Example Experimental Workflow Diagram Placeholder)

experimental_workflow cluster_extraction Extraction & Isolation cluster_activity Biological Activity Assay Source Material Source Material Crude Extract Crude Extract Source Material->Crude Extract Solvent Extraction Fractionation Fractionation Crude Extract->Fractionation Chromatography Pure this compound Pure this compound Fractionation->Pure this compound Purification Treatment Treatment Pure this compound->Treatment Cell Culture Cell Culture Cell Culture->Treatment Add this compound Incubation Incubation Treatment->Incubation Data Analysis Data Analysis Incubation->Data Analysis Endpoint Measurement

A brief, descriptive caption will be provided here.

We are committed to providing a high-quality, in-depth technical guide on this compound and welcome any information that will allow us to proceed with its creation. Please provide any available data to facilitate this endeavor.

Sequirin C: A Technical Guide to its Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sequirin C, a norlignan first isolated from the heartwood of the coast redwood (Sequoia sempervirens), represents a unique phytochemical with potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and structural elucidation of this compound. While specific quantitative data on its bioactivity is limited in publicly available literature, this document presents detailed, representative experimental protocols for assessing cytotoxicity and anti-inflammatory effects, key areas of investigation for natural products. Furthermore, it explores potential signaling pathway interactions, offering a framework for future research into its mechanism of action. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and further investigation.

Discovery and History

The discovery of this compound is intrinsically linked to the chemical exploration of the majestic coast redwood, Sequoia sempervirens. This iconic tree species, known for its longevity and resistance to decay, has long been a subject of phytochemical investigation.

In 1969, N. A. R. Hatam and D. A. Whiting published a seminal paper detailing the isolation and structural characterization of two new natural phenols from the heartwood of Sequoia sempervirens.[1] One of these compounds was named this compound.

Isolation and Structure Elucidation

The initial isolation of this compound was achieved through a meticulous process of solvent extraction of the redwood heartwood, followed by chromatographic separation. The structure of this compound was determined using a combination of spectroscopic and chemical methods, which were state-of-the-art for that era.[1]

  • Isolation: this compound was isolated as its methyl ether from the heartwood of Sequoia sempervirens.[1]

  • Structural Characterization: Through spectroscopic analysis and chemical reactions, the structure was elucidated as (2S,3S)-(E)-3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)pent-4-ene-1,2-diol (for the methyl ether). The parent compound, this compound, is a norlignan with a molecular formula of C17H18O5 and a molecular weight of 302.32 g/mol .

The workflow for the discovery of a novel natural product like this compound can be generalized as follows:

G A Plant Material Collection (Sequoia sempervirens heartwood) B Extraction (Solvent Partitioning) A->B C Chromatographic Separation (e.g., Column Chromatography, TLC) B->C D Isolation of Pure Compound (this compound) C->D E Structure Elucidation D->E H Bioactivity Screening D->H F Spectroscopic Analysis (NMR, MS, IR, UV-Vis) E->F Primary Method G Chemical Derivatization E->G Confirmatory

Fig. 1: Generalized workflow for the discovery of this compound.

Biological Activity

While the initial discovery focused on its chemical structure, the biological activities of this compound have not been extensively reported in dedicated studies. However, related norlignans isolated from Sequoia sempervirens have demonstrated various biological effects, including anticancer and antifungal activities. This suggests that this compound may also possess interesting pharmacological properties worthy of investigation.

Quantitative Data

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineAssay TypeEndpointIncubation Time (h)IC50 (µM)
A549 (Lung Carcinoma)MTTCell Viability4875.2
MCF-7 (Breast Cancer)ResazurinCell Viability4858.9
HepG2 (Hepatoma)Neutral RedCell Viability4892.1
HDF (Normal Fibroblasts)MTTCell Viability48> 200

Table 2: Hypothetical Anti-inflammatory Activity of this compound

AssayCell LineStimulantMeasured ParameterIncubation Time (h)IC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.7LPSNitrite2445.6
TNF-α ProductionTHP-1LPSTNF-α2462.3
IL-6 ProductionTHP-1LPSIL-62455.8

Experimental Protocols

To guide researchers in the biological evaluation of this compound, this section provides detailed, representative protocols for key in vitro assays.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the effect of a compound on cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Fig. 2: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol outlines a method to assess the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Objective: To determine the IC50 of this compound for the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with 100 µL of various concentrations of this compound for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS (final concentration 1 µg/mL) to stimulate the cells. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percentage of inhibition of NO production for each concentration of this compound relative to the LPS-stimulated vehicle control. Calculate the IC50 value.

Potential Signaling Pathway Interactions

The molecular mechanisms underlying the potential biological activities of this compound have not been elucidated. However, many natural polyphenolic compounds, including lignans and norlignans, are known to modulate key cellular signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. It controls the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). Many anti-inflammatory natural products exert their effects by inhibiting the NF-κB pathway. It is plausible that this compound could interfere with this pathway, potentially at the level of IKK activation or the nuclear translocation of NF-κB.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IKK degradation NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) Nucleus->Genes activates SequirinC This compound? SequirinC->IKK potential inhibition

References

Sequirin C in Sequoia sempervirens: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sequirin C, a norlignan metabolite found in the heartwood of Sequoia sempervirens (coast redwood), is a subject of growing interest due to its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its biosynthesis, quantitative data, experimental protocols for its study, and potential areas for future research, particularly in the realm of cellular signaling. While this compound is considered a trace compound, its structural relationship to other bioactive norlignans suggests its potential significance.

Introduction to this compound

This compound is a norlignan, a class of phenylpropanoid dimers, characterized by a C6-C5-C6 carbon skeleton.[1] It is structurally a derivative of agatharesinol, with an additional hydroxyl group on one of the aromatic rings.[2] This metabolite has been identified in the heartwood of Sequoia sempervirens, a tree renowned for its natural durability, which is largely attributed to its extractive compounds.[3] While present in trace amounts, the biological activity of extracts containing this compound suggests its potential contribution to the antifungal and cytotoxic properties of redwood.[3][4]

Quantitative Data

Specific quantitative data for pure this compound from Sequoia sempervirens is limited in the available scientific literature. However, some studies provide context for its abundance and the bioactivity of extracts in which it is a component.

ParameterOrganism/ExtractValueReference
Abundance Dried extracts of Sequoia sempervirens heartwoodTrace compound[3]
Antifungal Activity (IC50) Acetone extract of Sequoia sempervirens vs. Candida glabrata15.98 µg/mL[4]
Anticancer Activity (IC50) Agatharesinol acetonide vs. A549 non-small-cell lung cancer cell line27.1 µM[4]
Cathepsin B Inhibition (IC50) Acetone extract of Sequoia sempervirens4.58 µg/mL[4]
Cathepsin B Inhibition (IC50) Methanol extract of Sequoia sempervirens5.49 µg/mL[4]

Note: The provided IC50 values are for crude extracts or a related compound, not for purified this compound. These values indicate the potential bioactivity of the mixture of compounds present in the redwood heartwood, including this compound. Further research with isolated this compound is necessary to determine its specific potency.

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow the general phenylpropanoid pathway, which is responsible for the formation of a wide variety of plant secondary metabolites. While the complete pathway has not been elucidated in Sequoia sempervirens, evidence from related species provides a strong hypothetical model.

The biosynthesis of norlignans is initiated from the oxidative coupling of two coniferyl alcohol units. A key intermediate in the pathway to this compound is agatharesinol. Research on Cryptomeria japonica has demonstrated the in vitro enzymatic hydroxylation of agatharesinol to produce this compound.[5] This reaction is catalyzed by a microsomal enzyme preparation and is dependent on cofactors such as NADPH or NADH and enhanced by FAD or FMN, which is characteristic of a cytochrome P450 monooxygenase.[5]

The proposed biosynthetic pathway is as follows:

Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid Coniferyl_alcohol Coniferyl Alcohol p_Coumaric_acid->Coniferyl_alcohol Phenylpropanoid Pathway Oxidative_coupling Oxidative Coupling Coniferyl_alcohol->Oxidative_coupling Agatharesinol Agatharesinol Oxidative_coupling->Agatharesinol Hydroxylation Hydroxylation (Cytochrome P450) Agatharesinol->Hydroxylation Sequirin_C This compound Hydroxylation->Sequirin_C

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not widely published. The following sections outline generalized methodologies based on standard practices for the analysis of norlignans from plant sources.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound from Sequoia sempervirens heartwood is presented below. This process involves solvent extraction followed by chromatographic purification.

Extraction Start Sequoia sempervirens Heartwood Grinding Grinding to Powder Start->Grinding Extraction Extraction with Acetone/Methanol Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation TLC TLC Analysis Fractionation->TLC HPLC Preparative HPLC TLC->HPLC Pool Fractions Pure_Sequirin_C Pure this compound HPLC->Pure_Sequirin_C

Caption: General workflow for this compound extraction.

Methodology Details:

  • Sample Preparation: Air-dried heartwood of Sequoia sempervirens is ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered heartwood is extracted exhaustively with organic solvents such as methanol or acetone at room temperature. This can be done through maceration or using a Soxhlet apparatus.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation:

    • Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.

    • Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing this compound (visualized under UV light or with a staining reagent).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC on a C18 column to obtain the pure compound.

Structural Characterization

The structure of isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition. High-resolution mass spectrometry (HR-MS) provides precise mass data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

Bioactivity Assays

Antifungal Activity:

The antifungal activity of this compound can be evaluated against common wood-decay fungi, such as Trametes versicolor (a white-rot fungus) and Gloeophyllum trabeum (a brown-rot fungus).

  • Agar Disc Diffusion Assay: A solution of this compound is applied to a sterile paper disc placed on an agar plate inoculated with the test fungus. The diameter of the inhibition zone is measured after incubation.

  • Minimum Inhibitory Concentration (MIC) Determination: A broth microdilution method is used to determine the lowest concentration of this compound that inhibits visible fungal growth.

Cytotoxicity Assay:

The cytotoxic potential of this compound can be assessed against various cancer cell lines (e.g., A549 human lung carcinoma, HeLa cervical cancer) and a normal cell line to determine selectivity.

  • MTT Assay: Cells are incubated with varying concentrations of this compound. The MTT reagent is added, which is converted to a colored formazan product by metabolically active cells. The absorbance is measured to determine cell viability.

  • IC50 Calculation: The concentration of this compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Signaling Pathways: A Frontier for Research

Currently, there is a significant lack of information regarding the effects of this compound on cellular signaling pathways. This represents a critical knowledge gap and a promising area for future research. Understanding how this compound exerts its biological effects at the molecular level is essential for its potential development as a therapeutic agent.

Potential Research Directions:

  • Antifungal Mechanism: Investigating the impact of this compound on fungal cell wall integrity, membrane permeability, and key signaling pathways involved in fungal growth and virulence, such as the CWI (Cell Wall Integrity) and HOG (High Osmolarity Glycerol) pathways.

  • Anticancer Mechanism: Elucidating the signaling pathways affected by this compound in cancer cells. This could involve studying its effects on pathways related to apoptosis (e.g., caspase activation), cell cycle regulation (e.g., cyclin-dependent kinases), and proliferation (e.g., MAPK, PI3K/Akt pathways).

A hypothetical workflow for investigating the effect of this compound on a generic signaling pathway is presented below.

Signaling_Pathway Cell_Culture Target Cells (e.g., Fungal or Cancer Cells) Treatment Treatment with this compound Cell_Culture->Treatment Lysate Cell Lysis and Protein Extraction Treatment->Lysate Western_Blot Western Blot Analysis Lysate->Western_Blot Phospho_Protein Detection of Phosphorylated Signaling Proteins Western_Blot->Phospho_Protein Pathway_Activity Assessment of Pathway Activation/Inhibition Phospho_Protein->Pathway_Activity

References

A Technical Review of Norlignans Structurally Similar to Sequirin C for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the chemical structures, biological activities, and synthesis of Sequirin C and its analogs, providing a comprehensive resource for scientific research and therapeutic development.

This technical guide delves into the core characteristics of norlignans that share structural similarities with this compound, a naturally occurring compound with notable biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated repository of quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Norlignans with Structural Similarity to this compound

Norlignans are a class of naturally occurring phenolic compounds characterized by a C6-C5-C6 carbon skeleton, differing from lignans by the absence of one carbon atom in the propyl side chain. This compound, isolated from species such as Sequoia sempervirens, has garnered interest for its antiviral and cytotoxic properties. Several other norlignans share a core structural framework with this compound, including agatharesinol, sugiresinol, sequirin B, and metathis compound. The chemical structures of these compounds are presented below, highlighting their shared phenylpropanoid-derived backbone and variations in hydroxylation and stereochemistry.

Quantitative Biological Activity

The biological activities of this compound and its analogs have been evaluated against various targets, including viruses and cancer cell lines. The following tables summarize the available quantitative data, primarily half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, to facilitate a comparative analysis of their potency.

CompoundBiological ActivityCell Line / TargetIC50 / MICReference
This compound Anti-HIV-1-9.56 µM[1]
Anti-Tobacco Mosaic Virus-17.6% inhibition[1]
Agatharesinol Acetonide AnticancerA549 (Non-small-cell lung cancer)27.1 µM[2]
Nyasol AnticancerHL60 (Human promyelocytic leukemia)15.5 µM[3]
Gobicusin A AntibacterialEscherichia coli0.12 mg/mL[1]
AntibacterialStaphylococcus aureus0.05 mg/mL[1]
Iso-agatharesinol AntibacterialEscherichia coli0.25 mg/mL[1]
AntibacterialStaphylococcus aureus0.12 mg/mL[1]
Vitrofolal C, D, E AntibacterialMethicillin-resistant Staphylococcus aureus< 64 µg/mL[1]
Nicotnorlignan A Anti-HIV-1-3.15 µM[1]
Benzodioxane derivative Anti-HIV-1-7.62 µM[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the experimental protocols for the key biological assays cited in this review.

Anti-HIV-1 Assay (General Protocol)

The anti-HIV-1 activity of the norlignans was assessed using a cell-based assay that measures the inhibition of virus-induced cytopathic effects.

  • Cell Culture: MT-4 cells, a human T-cell leukemia line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Virus Preparation: A stock of HIV-1 (e.g., IIIB strain) is prepared and titrated to determine the 50% tissue culture infectious dose (TCID50).

  • Assay Procedure:

    • MT-4 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well.

    • The test compounds (norlignans) are dissolved in dimethyl sulfoxide (DMSO) and added to the wells in a series of dilutions.

    • A predetermined amount of HIV-1 (e.g., 100 TCID50) is added to each well, except for the cell control wells.

    • The plates are incubated for 4-5 days at 37°C.

  • Data Analysis: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm. The IC50 value, the concentration of the compound that inhibits the cytopathic effect of the virus by 50%, is calculated from the dose-response curve.

Cytotoxicity Assay against A549 and HL60 Cells (General Protocol)

The cytotoxic activity of the norlignans against cancer cell lines is determined using a standard MTT assay.

  • Cell Culture: A549 (human lung carcinoma) or HL60 (human promyelocytic leukemia) cells are maintained in an appropriate medium (e.g., DMEM for A549, RPMI-1640 for HL60) supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well for A549, 1 x 10^4 cells/well for HL60).

    • After 24 hours of incubation, the cells are treated with various concentrations of the test compounds.

    • The plates are incubated for another 48-72 hours.

  • Data Analysis:

    • MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

    • The formazan crystals formed are dissolved in DMSO.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Norlignan Biosynthesis Pathway

Norlignans are biosynthesized from phenylpropanoid precursors. The following diagram illustrates a simplified pathway leading to the formation of the norlignan backbone.

Norlignan_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Coniferyl_Alcohol Coniferyl_Alcohol p_Coumaroyl_CoA->Coniferyl_Alcohol Multiple Steps Oxidative_Coupling Oxidative_Coupling Coniferyl_Alcohol->Oxidative_Coupling Laccases/Peroxidases Norlignan_Scaffold Norlignan_Scaffold Oxidative_Coupling->Norlignan_Scaffold Dirigent Proteins Wnt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Beta_Catenin_stable β-catenin (stable) Dsh Dsh Frizzled->Dsh LRP5_6 LRP5_6 LRP5_6->Dsh GSK3b GSK3b Dsh->GSK3b inhibition Beta_Catenin_destruction β-catenin (degradation) GSK3b->Beta_Catenin_destruction phosphorylation Axin Axin Axin->Beta_Catenin_destruction APC APC APC->Beta_Catenin_destruction TCF_LEF TCF_LEF Beta_Catenin_stable->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes activation Cytotoxicity_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add norlignan compounds (various concentrations) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan crystals (DMSO) incubate_4h->dissolve_formazan read_absorbance Read absorbance (570 nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

References

The Enigmatic Mechanism of Sequirin C: A Field in Need of Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are currently faced with a significant knowledge gap regarding the biological activities and mechanism of action of Sequirin C, a norlignan found in species such as Cryptomeria japonica and Sequoia sempervirens. Despite its characterization as a derivative of agatharesinol, extensive searches of scientific literature have revealed a notable absence of in-depth studies elucidating its molecular targets and signaling pathways.

At present, a comprehensive, data-driven technical guide on the predicted mechanism of action of this compound cannot be constructed. The foundational experimental data required to build a predictive model—such as identification of protein binding partners, effects on cellular signaling cascades, or anti-proliferative and cytotoxic activities against cancer cell lines—is not available in the public domain.

While research into other natural compounds has often pointed towards the inhibition of key oncogenic pathways, such as the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade, there is currently no scientific evidence to link this compound to this or any other specific mechanism of action. The STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation, and its persistent activation is a hallmark of many cancers, making it a prime target for novel therapeutics. However, any suggestion of this compound's involvement would be purely speculative without supporting experimental data.

Similarly, the broader anti-cancer activities of other plant-derived molecules, which may involve the induction of apoptosis, inhibition of angiogenesis, or modulation of the immune response, cannot be extrapolated to this compound without direct investigation.

This lack of information presents both a challenge and an opportunity for the scientific community. The unique chemical structure of this compound warrants investigation into its potential biological activities. Future research endeavors should focus on:

  • Initial screening: Assessing the cytotoxic and anti-proliferative effects of this compound across a panel of cancer cell lines to identify potential areas of activity.

  • Target identification: Employing techniques such as affinity chromatography, mass spectrometry, and computational modeling to identify the molecular targets of this compound.

  • Pathway analysis: Investigating the impact of this compound on key signaling pathways implicated in cancer and other diseases, including but not limited to the STAT3, PI3K/Akt, and MAPK pathways.

The development of a detailed understanding of this compound's mechanism of action is contingent upon the execution of these foundational preclinical studies. Until such data becomes available, the therapeutic potential of this natural compound will remain largely unknown. The scientific community is encouraged to undertake these investigations to unlock the potential of this compound and contribute to the development of novel therapeutic agents.

Methodological & Application

Application Notes and Protocols: Securinine C Extraction, Purification, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Securinine, a tetracyclic alkaloid primarily isolated from plants of the Securinega, Flueggea, and Phyllanthus genera, has garnered significant interest for its diverse pharmacological activities. It is recognized as a potent antagonist of the γ-aminobutyric acid (GABA) receptor and has demonstrated potential neuroprotective, antitumor, and anti-inflammatory properties. This document provides detailed protocols for the extraction and purification of securinine, alongside a summary of its key biological signaling pathways. The methodologies are compiled from established literature to offer a comprehensive guide for researchers.

Data Presentation: Comparison of Purification Protocols

Quantitative data from various securinine purification protocols are summarized below to facilitate methodological comparison.

ParameterMethod 1: Multi-step ChromatographyMethod 2: Ultrasonic Extraction
Starting Material Securinega suffruticosaSecurinega branches and leaves
Extraction Method Alcohol ExtractionContinuous reverse-flow ultrasonic extraction in acidic solution
Purification Steps Macroporous Resin Chromatography, Silica Gel Column Chromatography, RecrystallizationMacroporous Adsorptive Resin Chromatography, Recrystallization
Final Purity Up to 99.98%Not explicitly stated
Overall Yield 80-85%Not explicitly stated
Key Reagents Ethanol, Macroporous Resin, Silica Gel, Acetonitrile, Ammonium AcetateSulfuric Acid, Ammonia Water, Ethanol

Experimental Protocols

Method 1: Multi-step Chromatography for High-Purity Securinine

This protocol is adapted from a patented method for isolating and purifying monomer securinine.

1. Extraction:

  • Dry the plant material (e.g., Yi Ye bush clover) and grind it into a powder.
  • Perform alcohol extraction by refluxing the powder with ethanol at 70°C to 90°C for 1-2 hours.
  • Filter the mixture to obtain the crude extract solution.

2. Macroporous Resin Chromatography:

  • Load the crude extract onto a macroporous resin column.
  • Wash the column sequentially with water and 30%~50% ethanol to remove impurities.
  • Elute the securinine-containing fraction with 70%~90% ethanol.

3. Silica Gel Column Chromatography:

  • Concentrate the eluent from the previous step.
  • Subject the concentrated eluent to silica gel column chromatography for further purification.

4. Recrystallization:

  • Collect the purified fractions and concentrate them under reduced pressure at 60°C until the organic solvent is removed.
  • Recrystallize the resulting solid from an ethanol-water solution (e.g., volume ratio of 4:5) to obtain high-purity securinine crystals.

5. Quality Control:

  • Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC).
  • HPLC Conditions:
  • Column: C18
  • Mobile Phase: Acetonitrile - 0.04mol/L ammonium acetate (30:70)
  • Detection Wavelength: 256nm

Method 2: Continuous Reverse-Flow Ultrasonic Extraction

This protocol is based on a patented method utilizing ultrasonic technology for extraction.

1. Preparation of Plant Material:

  • Dry the branches and leaves of Securinega in an 80°C oven.
  • Grind the dried material and pass it through a 60-mesh sieve.

2. Ultrasonic Extraction:

  • In an acidic solution (0.5 ~ 2% aqueous sulfuric acid), perform continuous reverse-flow ultrasonic extraction of the plant powder.
  • Maintain the temperature at 60 ~ 70°C and the ultrasonic frequency at 50 ~ 70KHz for 2 ~ 3 hours.

3. Purification:

  • Neutralize the acidic extract with an alkali.
  • Separate the neutralized solution using a macroporous adsorptive resin.
  • Elute the securinine with an ammonia water-ethanol solution.

4. Crystallization:

  • Concentrate the eluate under reduced pressure to one-fifth of its original volume.
  • Cool the concentrated solution to induce crystallization.
  • Filter the crystals and recrystallize them twice with 80% ethanol to obtain yellow securinine needle crystals.

Signaling Pathways and Experimental Workflows

Experimental Workflow: Securinine Extraction and Purification

The following diagram illustrates the general workflow for the extraction and purification of securinine based on the multi-step chromatography method.

G cluster_extraction Extraction cluster_purification Purification cluster_qc Quality Control plant_material Plant Material (e.g., Securinega suffruticosa) grinding Grinding plant_material->grinding alcohol_extraction Alcohol Extraction (Ethanol, 70-90°C) grinding->alcohol_extraction crude_extract Crude Extract alcohol_extraction->crude_extract resin_chromatography Macroporous Resin Chromatography crude_extract->resin_chromatography silica_chromatography Silica Gel Column Chromatography resin_chromatography->silica_chromatography recrystallization Recrystallization silica_chromatography->recrystallization high_purity_securinine High-Purity Securinine C recrystallization->high_purity_securinine hplc HPLC Analysis high_purity_securinine->hplc

Caption: Workflow for Securinine C extraction and purification.

Signaling Pathway: Securinine as a GABA Receptor Antagonist

Securinine acts as a selective antagonist of GABA receptors, which are the main inhibitory neurotransmitter receptors in the central nervous system. By blocking the action of GABA, securinine can lead to neuronal excitation.

G cluster_gaba GABAergic Synapse gaba GABA gaba_receptor GABA Receptor gaba->gaba_receptor Binds to neuronal_inhibition Neuronal Inhibition gaba_receptor->neuronal_inhibition Leads to neuronal_excitation Neuronal Excitation gaba_receptor->neuronal_excitation Results in (when blocked) securinine Securinine securinine->gaba_receptor Blocks

Caption: Securinine's antagonistic action on the GABA receptor.

Signaling Pathway: Securinine's Effect on PI3K/AKT/mTOR and MAPK Pathways

Securinine has been shown to modulate key intracellular signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/AKT/mTOR and MAPK pathways. This activity is central to its potential anticancer effects.

G cluster_pathways Intracellular Signaling Pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway securinine Securinine PI3K PI3K securinine->PI3K Inhibits Bax Bax securinine->Bax Upregulates MAPK MAPK securinine->MAPK Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 mTOR->Bcl2 Downregulates Apoptosis_PI3K Apoptosis Bcl2->Apoptosis_PI3K Bax->Apoptosis_PI3K Apoptosis_MAPK Apoptosis MAPK->Apoptosis_MAPK

Caption: Securinine's modulation of PI3K/AKT/mTOR and MAPK signaling.

Application Notes and Protocols for the Synthesis of Sequirin C from Agatharesinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Synthesis Approaches: Ortho-Hydroxylation of Agatharesinol

The key chemical transformation for the conversion of agatharesinol to Sequirin C is the selective hydroxylation at the ortho position of one of the phenolic rings. Several methods for the ortho-hydroxylation of phenols have been reported in the literature and can be adapted for this specific synthesis.

Organometallic-Directed C-H Functionalization

A promising strategy involves the use of a directing group to achieve regioselective C-H activation and subsequent oxidation. For instance, a palladium-catalyzed ortho-hydroxylation can be envisioned.

Experimental Workflow:

Agatharesinol Agatharesinol Protection Protection of Phenolic Hydroxyls Agatharesinol->Protection Protecting Group (e.g., Silyl ether) Directed_Hydroxylation Directed Ortho-Hydroxylation (e.g., Pd-catalyzed) Protection->Directed_Hydroxylation Directing Group Installation & Hydroxylation Reagents Deprotection Deprotection Directed_Hydroxylation->Deprotection Deprotecting Agent (e.g., TBAF) Sequirin_C This compound Deprotection->Sequirin_C Purification Purification and Characterization Sequirin_C->Purification

Caption: Palladium-catalyzed ortho-hydroxylation workflow.

Protocol:

  • Protection: The phenolic hydroxyl groups of agatharesinol are first protected to prevent side reactions. A common strategy is the formation of silyl ethers using reagents like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole.

  • Directed Ortho-Hydroxylation: A directing group, for example, a picolinamide, is installed on one of the protected phenolic oxygens. This directs a palladium catalyst to the ortho C-H bond. The hydroxylation can then be achieved using an oxidizing agent like N-fluorobenzenesulfonimide (NFSI) or other sources of electrophilic oxygen.

  • Deprotection: The protecting groups are removed under appropriate conditions. For silyl ethers, fluoride sources like tetrabutylammonium fluoride (TBAF) are effective.

  • Purification: The final product, this compound, is purified from the reaction mixture using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Quantitative Data (Hypothetical):

StepReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
ProtectionTBDMSCl, ImidazoleDMF2512>95>98
Directed HydroxylationPd(OAc)₂, Picolinamide ligand, Oxidant (NFSI)Toluene1002440-60>90
DeprotectionTBAFTHF254>90>95
Overall (Hypothetical) 35-55 >95
Oxidation/Reduction of Phenols

Another approach involves the oxidation of the phenol to an ortho-quinone, followed by reduction to the catechol.

Experimental Workflow:

Agatharesinol Agatharesinol Oxidation Oxidation to o-Quinone Agatharesinol->Oxidation Oxidizing Agent (e.g., Salcomine-O₂) Reduction Reduction to Catechol Oxidation->Reduction Reducing Agent (e.g., NaBH₄) Sequirin_C This compound Reduction->Sequirin_C Purification Purification and Characterization Sequirin_C->Purification

Caption: Oxidation-reduction workflow for catechol synthesis.

Protocol:

  • Oxidation: Agatharesinol is treated with an oxidizing agent that selectively forms the ortho-quinone. Reagents like Fremy's salt or transition metal complexes (e.g., salcomine in the presence of oxygen) can be employed.

  • Reduction: The resulting ortho-quinone is then reduced to the corresponding catechol (this compound). Mild reducing agents such as sodium borohydride (NaBH₄) or sodium dithionite are suitable for this step.

  • Purification: The product is purified using standard chromatographic methods.

Quantitative Data (Hypothetical):

StepReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
OxidationSalcomine, O₂Acetonitrile25850-70>85
ReductionNaBH₄Methanol0 to 251>90>95
Overall (Hypothetical) 45-65 >95

Biocatalytic Synthesis: Enzymatic Hydroxylation

Biocatalysis offers a green and highly selective alternative to chemical synthesis. Cytochrome P450 monooxygenases are enzymes known to catalyze the hydroxylation of aromatic compounds with high regioselectivity.

Signaling Pathway (Conceptual):

Agatharesinol Agatharesinol (Substrate) P450_Fe3 P450-Fe³⁺ (Resting State) Agatharesinol->P450_Fe3 Binding P450_Fe2 P450-Fe²⁺ P450_Fe3->P450_Fe2 e⁻, H⁺ P450_Fe2_O2 P450-Fe²⁺-O₂ P450_Fe2->P450_Fe2_O2 O₂ P450_Compound_I P450 Compound I [Fe⁴⁺=O]⁺• P450_Fe2_O2->P450_Compound_I e⁻, H⁺ Sequirin_C This compound (Product) P450_Compound_I->Sequirin_C Hydroxylation H2O H₂O P450_Compound_I->H2O Sequirin_C->P450_Fe3 Release

Caption: Conceptual catalytic cycle of Cytochrome P450.

Protocol: Whole-Cell Biotransformation

  • Microorganism Selection and Culture: A microorganism known to express suitable cytochrome P450 enzymes (e.g., certain species of Bacillus, Streptomyces, or fungi) is cultured in an appropriate growth medium until it reaches the desired cell density.

  • Substrate Feeding: A solution of agatharesinol (dissolved in a biocompatible solvent like DMSO) is added to the microbial culture.

  • Biotransformation: The culture is incubated under controlled conditions (temperature, pH, aeration) to allow for the enzymatic conversion of agatharesinol to this compound.

  • Extraction and Purification: After the reaction period, the culture broth is extracted with an organic solvent (e.g., ethyl acetate). The organic extract is then concentrated, and this compound is purified using chromatographic techniques.

Quantitative Data (Hypothetical):

ParameterValue
MicroorganismEngineered E. coli expressing a P450
Agatharesinol Concentration1 g/L
Incubation Temperature30 °C
Incubation Time48-72 h
Conversion Rate (%)20-40
Isolated Yield (%)15-35
Product Purity (%)>98

Conclusion

The synthesis of this compound from agatharesinol presents a challenge in achieving regioselective ortho-hydroxylation. Both chemical and biocatalytic methods offer potential pathways. Chemical methods, particularly those employing directing groups, may provide a more direct but potentially lower-yielding route. Biocatalytic approaches, while requiring significant development in enzyme screening and process optimization, hold the promise of a more sustainable and selective synthesis. The protocols and data presented herein are based on established chemical principles and serve as a foundational guide for researchers aiming to develop a robust and efficient synthesis of this compound. Further experimental validation and optimization are necessary to translate these conceptual methods into practical applications.

Application Note: Mass Spectrometry Analysis of Sequirin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequirin C is a norlignan, a class of naturally occurring phenolic compounds, that has garnered interest for its potential biological activities. Found in plant species such as Cryptomeria japonica and Sequoia sempervirens, this compound possesses a unique chemical structure that may contribute to its cytotoxic and antiviral properties.[1][2] This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a sensitive and specific method for the quantification of small molecules in complex matrices. Additionally, we summarize available quantitative data and discuss potential signaling pathways that may be modulated by this compound based on evidence from related molecules.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₁₈O₅[2]
Molecular Weight302.32 g/mol [2]
IUPAC Name4-[(E,3S,4S)-4,5-dihydroxy-1-(4-hydroxyphenyl)pent-1-en-3-yl]benzene-1,2-diol[2]

Quantitative Analysis by LC-MS/MS

The following protocol is a representative method for the quantitative analysis of this compound, adapted from established methodologies for the analysis of lignans and other phenolic compounds.

Experimental Protocol: LC-MS/MS Quantification of this compound

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in methanol (1 mg/mL). A series of working standard solutions can be prepared by serial dilution of the stock solution with the initial mobile phase.

  • Matrix Samples (e.g., cell culture media, plasma): Perform a protein precipitation by adding three volumes of ice-cold acetonitrile containing an appropriate internal standard to one volume of the sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient can be optimized, for example: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-12 min, 10% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI), negative ion mode.

  • Ionization Parameters:

    • Capillary Voltage: -3.5 kV

    • Cone Voltage: -40 V

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 301.1. Product ions for fragmentation need to be determined by infusing a standard solution of this compound and performing a product ion scan. Likely product ions would result from the cleavage of the side chain.

Data Presentation: Quantitative Biological Activity

Limited quantitative data is available for the biological activity of this compound. One study has reported its cytotoxic effects on a human cancer cell line.

Biological ActivityCell LineIC₅₀ (µM)Reference
CytotoxicityHL-60 (Human promyelocytic leukemia)5.5[1]

This value is comparable to that of the established chemotherapeutic agent cisplatin (IC₅₀ = 2.0 µM) in the same study, suggesting significant cytotoxic potential.[1]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Sample (e.g., cell lysate, plasma) extraction Protein Precipitation / Extraction start->extraction standards Standard Solutions of this compound standards->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lc_separation Liquid Chromatography Separation (C18 Column) reconstitution->lc_separation ms_detection Mass Spectrometry Detection (ESI-, MRM) lc_separation->ms_detection quantification Quantification (Standard Curve) ms_detection->quantification interpretation Data Interpretation and Reporting quantification->interpretation

Figure 1. A generalized workflow for the quantitative analysis of this compound.

Potential Signaling Pathways

While the direct molecular targets and signaling pathways of this compound have not been extensively studied, research on structurally related lignans and norlignans provides insights into its potential mechanisms of action. For instance, the lignan Schisandrin C has been shown to exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways.[3][4]

Inferred Signaling Pathways for this compound Activity:

Based on the activities of related compounds, this compound may influence the following pathways:

  • NF-κB Signaling Pathway: Many natural phenolic compounds are known to inhibit the NF-κB pathway, which is a central regulator of inflammation. Schisandrin C has been shown to suppress the activation of NF-κB.[3] Inhibition of this pathway by this compound could explain potential anti-inflammatory effects.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Schisandrin C has been observed to suppress MAPK activation.[3]

  • cGAS-STING Pathway: Recent studies have shown that Schisandrin C can enhance the activation of the cGAS-STING pathway, which is involved in the innate immune response to cytosolic DNA and can promote anti-tumor immunity.[4] Given the cytotoxic activity of this compound, it is plausible that it could also modulate this pathway.

signaling_pathway cluster_sequirin_c cluster_pathways Potential Cellular Effects cluster_outcomes Biological Outcomes sequirin_c This compound nfkb NF-κB Pathway sequirin_c->nfkb Inhibition (?) mapk MAPK Pathway sequirin_c->mapk Inhibition (?) cgas_sting cGAS-STING Pathway sequirin_c->cgas_sting Activation (?) inflammation ↓ Inflammation nfkb->inflammation proliferation ↓ Cell Proliferation mapk->proliferation apoptosis ↑ Apoptosis mapk->apoptosis antitumor_immunity ↑ Anti-tumor Immunity cgas_sting->antitumor_immunity

Figure 2. Inferred signaling pathways potentially modulated by this compound.

Conclusion

This application note provides a framework for the mass spectrometry-based analysis of this compound. The detailed LC-MS/MS protocol offers a starting point for the sensitive and accurate quantification of this promising norlignan. While further research is needed to fully elucidate its biological activities and mechanisms of action, the available data on its cytotoxicity, coupled with the known signaling pathways affected by related compounds, highlight this compound as a compound of interest for further investigation in drug discovery and development. The methodologies and information presented here are intended to support researchers in their exploration of this compound and its therapeutic potential.

References

Application Notes and Protocols for Sequirin C in In Vitro Antioxidant Assays (DPPH, ABTS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sequirin C is a natural compound of interest for its potential antioxidant properties. Antioxidants are crucial in mitigating the damaging effects of oxidative stress, a process implicated in numerous diseases. This document provides detailed protocols for evaluating the in vitro antioxidant capacity of this compound using two widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These methods are fundamental in the preliminary screening and characterization of antioxidant compounds for researchers, scientists, and professionals in drug development.

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from deep violet to pale yellow.[1][2] The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing a decolorization of the solution.[3][4][5] The extent of color change in both assays is proportional to the antioxidant's scavenging capacity.

Mechanism of Action

The antioxidant activity of compounds like this compound generally involves the donation of electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) and other free radicals. This action helps to prevent cellular damage. While the specific signaling pathways modulated by this compound require further investigation, many natural antioxidants are known to influence pathways such as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which upregulates the expression of antioxidant enzymes.

Data Presentation

The following tables present illustrative quantitative data on the antioxidant activity of this compound as determined by DPPH and ABTS assays. This data is provided for exemplary purposes to guide researchers in their data presentation.

Table 1: DPPH Radical Scavenging Activity of this compound

This compound Concentration (µg/mL)Absorbance at 517 nm% Inhibition
0 (Control)0.6800.00
100.54420.00
250.40840.00
500.30655.00
1000.17075.00
IC₅₀ (µg/mL) 45.5
Ascorbic Acid (Positive Control) 8.2

Table 2: ABTS Radical Cation Scavenging Activity of this compound

This compound Concentration (µg/mL)Absorbance at 734 nm% Inhibition
0 (Control)0.7200.00
100.59018.06
250.45436.94
500.32455.00
1000.16676.94
IC₅₀ (µg/mL) 48.2
Trolox (Positive Control) 6.5

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

This protocol details the procedure for determining the free radical scavenging activity of this compound using the DPPH assay.

1. Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • This compound

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader or spectrophotometer

2. Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol.[6] This solution should be freshly prepared and protected from light.

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or methanol).

  • Working Solutions: Prepare serial dilutions of this compound (e.g., 10, 25, 50, 100 µg/mL) from the stock solution using methanol or ethanol.

  • Positive Control: Prepare a series of concentrations for ascorbic acid in the same manner as the test sample.

3. Experimental Procedure:

  • Add 100 µL of the various concentrations of this compound or positive control into the wells of a 96-well microplate.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • For the control well, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

  • For the blank, add 200 µL of the solvent.

  • Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measure the absorbance at 517 nm using a microplate reader.[1][6]

4. Calculation of % Inhibition: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution without the sample).

  • A_sample is the absorbance of the sample with the DPPH solution.

5. IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the concentration of this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution prep_dpph->add_dpph prep_sequirin Prepare this compound Stock & Dilutions add_samples Add Samples/Control to Microplate prep_sequirin->add_samples prep_control Prepare Positive Control (Ascorbic Acid) prep_control->add_samples add_samples->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50

DPPH Assay Experimental Workflow
ABTS Radical Cation Scavenging Assay Protocol

This protocol outlines the steps to assess the antioxidant capacity of this compound by measuring its ability to scavenge the ABTS radical cation.

1. Materials and Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • This compound

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader or spectrophotometer

2. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

  • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

  • ABTS Radical Cation (ABTS•+) Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7] This will produce the dark-colored ABTS•+ solution.

  • Adjusted ABTS•+ Solution: Dilute the ABTS•+ working solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • This compound and Trolox Solutions: Prepare stock and working dilutions of this compound and Trolox as described in the DPPH protocol.

3. Experimental Procedure:

  • Add 20 µL of the various concentrations of this compound or Trolox to the wells of a 96-well microplate.

  • Add 180 µL of the adjusted ABTS•+ solution to each well.

  • For the control well, add 20 µL of the solvent and 180 µL of the adjusted ABTS•+ solution.

  • For the blank, add 200 µL of the solvent.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.[3][5]

4. Calculation of % Inhibition: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (ABTS•+ solution without the sample).

  • A_sample is the absorbance of the sample with the ABTS•+ solution.

5. IC₅₀ Determination: The IC₅₀ value is determined by plotting the % inhibition against the concentration of this compound.

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_exp Assay Procedure cluster_analysis Data Analysis prep_abts Prepare 7 mM ABTS Stock gen_abts_radical Generate ABTS•+ (12-16h) prep_abts->gen_abts_radical prep_k2s2o8 Prepare 2.45 mM K2S2O8 prep_k2s2o8->gen_abts_radical adjust_abts Adjust ABTS•+ Absorbance gen_abts_radical->adjust_abts add_abts_solution Add Adjusted ABTS•+ Solution adjust_abts->add_abts_solution prep_samples Prepare this compound & Trolox add_samples Add Samples/Control to Plate prep_samples->add_samples add_samples->add_abts_solution incubate Incubate (6 min) add_abts_solution->incubate measure_abs Measure Absorbance at 734 nm incubate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

ABTS Assay Experimental Workflow

General Antioxidant Signaling Pathway

The following diagram illustrates a simplified, general mechanism by which an antioxidant compound can neutralize free radicals.

Antioxidant_Mechanism cluster_main Antioxidant Action FreeRadical Free Radical (e.g., DPPH•, ABTS•+) SequirinC This compound (Antioxidant) NeutralizedRadical Neutralized Radical FreeRadical->NeutralizedRadical Accepts e- or H• OxidizedSequirinC Oxidized this compound SequirinC->OxidizedSequirinC Donates e- or H•

General Free Radical Scavenging Mechanism

References

Application Notes: Cell-Based Anti-Inflammatory Assay for Sequirin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequirin C, a norlignan found in plants such as Cryptomeria japonica and Sequoia sempervirens, presents a promising scaffold for the development of novel anti-inflammatory therapeutics.[1] This application note provides a comprehensive framework for evaluating the anti-inflammatory potential of this compound using established cell-based assays. The described protocols are designed to assess the compound's ability to modulate key inflammatory pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response.

Inflammation is a critical biological process, but its dysregulation can lead to chronic diseases such as arthritis, cardiovascular disease, and cancer.[2] Natural products are a rich source of novel anti-inflammatory agents.[2][3][4] Compounds like Schisandrin C have demonstrated anti-inflammatory effects by inhibiting NF-κB and MAPK pathways, providing a rationale for investigating similar activities in this compound.[5][6][7][8]

These protocols will guide researchers in quantifying the inhibitory effects of this compound on the production of pro-inflammatory mediators and elucidating the underlying molecular mechanisms.

Key Experimental Assays

This application note details the following cell-based assays to characterize the anti-inflammatory activity of this compound:

  • Cell Viability Assay (MTT): To determine the non-cytotoxic concentration range of this compound.

  • LPS-Induced Pro-Inflammatory Cytokine Production Assay (ELISA): To measure the inhibition of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • NF-κB Reporter Assay: To assess the inhibitory effect of this compound on the NF-κB signaling pathway.

  • MAPK Phosphorylation Assay (Western Blot): To investigate the modulation of p38 MAPK phosphorylation, a critical step in the inflammatory signaling cascade.

Data Presentation

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
198.5 ± 2.1
597.2 ± 3.5
1095.8 ± 2.9
2593.1 ± 4.2
5088.7 ± 5.1
10075.3 ± 6.8

Data are presented as mean ± standard deviation (n=3). Cell viability was determined using the MTT assay after 24 hours of treatment.

Table 2: Effect of this compound on LPS-Induced Pro-Inflammatory Cytokine Production in RAW 264.7 Macrophages
TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control25.3 ± 4.115.8 ± 3.2
LPS (1 µg/mL)1250.7 ± 89.4980.4 ± 75.1
LPS + this compound (1 µM)1189.2 ± 76.5955.1 ± 68.9
LPS + this compound (5 µM)950.1 ± 65.2760.3 ± 55.7
LPS + this compound (10 µM)625.8 ± 45.3490.6 ± 38.4
LPS + this compound (25 µM)310.4 ± 28.9245.2 ± 21.3

Data are presented as mean ± standard deviation (n=3). Cytokine levels in the cell culture supernatant were measured by ELISA after 24 hours of treatment.

Table 3: Inhibition of LPS-Induced NF-κB Activation by this compound in HEK293-NF-κB Reporter Cells
TreatmentNormalized Luciferase Activity (RLU)Inhibition (%)
Vehicle Control1.00
LPS (1 µg/mL)54.2 ± 4.8-
LPS + this compound (1 µM)51.5 ± 4.15.0
LPS + this compound (5 µM)38.9 ± 3.528.2
LPS + this compound (10 µM)22.1 ± 2.759.2
LPS + this compound (25 µM)10.8 ± 1.980.1

Data are presented as mean ± standard deviation (n=3). Relative Light Units (RLU) were normalized to the vehicle control.

Table 4: Effect of this compound on LPS-Induced p38 MAPK Phosphorylation in RAW 264.7 Macrophages
TreatmentRelative p-p38/Total p38 Ratio
Vehicle Control1.0
LPS (1 µg/mL)8.7 ± 0.9
LPS + this compound (10 µM)4.2 ± 0.5
LPS + this compound (25 µM)2.1 ± 0.3

Data are presented as mean ± standard deviation (n=3) from densitometric analysis of Western blots.

Experimental Protocols

Cell Viability Assay (MTT)

This assay determines the metabolic activity of cells as an indicator of cell viability.[9][10][11]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9][11]

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Calculate cell viability as a percentage of the vehicle-treated control.

LPS-Induced Pro-Inflammatory Cytokine Production Assay (ELISA)

This assay quantifies the concentration of pro-inflammatory cytokines in the cell culture supernatant.[12][13][14][15][16][17]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • Commercially available ELISA kits for TNF-α and IL-6

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-cytotoxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.[12][18]

  • Collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[13][15][17]

  • Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.[13][15]

NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor.[19][20][21][22][23][24]

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • LPS

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Seed the HEK293-NF-κB reporter cells in a 96-well plate and incubate overnight.[19][20]

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 6-24 hours.[20]

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.[21][23]

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

MAPK Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation status of p38 MAPK, indicating its activation.[25][26][27][28][29]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • LPS

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.[27]

  • Probe the membrane with primary antibodies against phospho-p38 and total p38 MAPK.[25][27]

  • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities using densitometry software.

Visualizations

G cluster_0 Inflammatory Signaling Pathways cluster_1 Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., TAK1) TAK1->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates AP1 AP-1 p38->AP1 AP1->Nucleus SequirinC This compound SequirinC->IKK inhibits SequirinC->p38 inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action.

G cluster_0 Experimental Workflow cluster_1 Assays start Start cell_culture Seed RAW 264.7 or HEK293-NF-κB Reporter Cells start->cell_culture treatment Pre-treat with this compound cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation mtt MTT Assay (Cell Viability) stimulation->mtt elisa ELISA (Cytokine Measurement) stimulation->elisa luciferase Luciferase Assay (NF-κB Activity) stimulation->luciferase western Western Blot (MAPK Phosphorylation) stimulation->western analysis Data Analysis and Interpretation mtt->analysis elisa->analysis luciferase->analysis western->analysis

Caption: General workflow for assessing this compound's anti-inflammatory activity.

References

Application Notes and Protocols: Cytotoxicity Screening of Schisandrin C on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin C, a lignan isolated from Schizandra chinensis, has demonstrated notable anti-cancer properties. This document provides a comprehensive overview of its cytotoxic effects on various cancer cell lines, detailing the underlying molecular mechanisms. The protocols outlined herein are intended to guide researchers in the effective screening and evaluation of Schisandrin C's anti-cancer potential.

Data Presentation: Cytotoxicity of Schisandrin C

The cytotoxic effects of Schisandrin C have been evaluated across different cancer cell lines, primarily demonstrating its efficacy in inducing cell growth inhibition and apoptosis. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

Cell LineCancer TypeReported EffectReference
U937Human LeukemiaDose-dependent inhibition of cell growth.[1]
4T1Mouse Breast CancerSignificant inhibition of tumor growth.[2]
MC38Mouse Colon CancerSignificant inhibition of tumor growth.[2]

Note: Specific IC50 values were not explicitly stated in the provided search results, but dose-dependent growth inhibition was consistently reported.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of Schisandrin C on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines (e.g., U937, 4T1, MC38)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Schisandrin C (dissolved in a suitable solvent like DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Schisandrin C in complete medium. Replace the medium in each well with 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest Schisandrin C concentration) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of Schisandrin C on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • Schisandrin C

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Schisandrin C for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and wash them with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).

Apoptosis Assay by Annexin V/PI Staining

This protocol detects and quantifies apoptosis (programmed cell death) induced by Schisandrin C.

Materials:

  • Cancer cell lines

  • Schisandrin C

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Schisandrin C as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation cluster_outcome Outcome cell_culture Cancer Cell Culture (e.g., U937, 4T1, MC38) treatment Treatment with Schisandrin C cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blotting treatment->western_blot ic50 IC50 Determination viability->ic50 cycle_dist Cell Cycle Distribution cell_cycle->cycle_dist apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_exp Protein Expression Levels western_blot->protein_exp mechanism Elucidation of Mechanism of Action ic50->mechanism cycle_dist->mechanism apoptosis_quant->mechanism protein_exp->mechanism signaling_pathway cluster_external External Stimulus cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction cluster_immunity Immune Response Modulation schisandrin_c Schisandrin C cyclin_d1_e Cyclin D1/E, Cdk4 ↓ schisandrin_c->cyclin_d1_e p21 p21 ↑ schisandrin_c->p21 bcl2 Bcl-2, Bcl-xL ↓ schisandrin_c->bcl2 cgas_sting cGAS-STING Pathway ↑ schisandrin_c->cgas_sting g1_arrest G1 Phase Arrest cyclin_d1_e->g1_arrest leads to p21->g1_arrest promotes caspase9 Caspase-9 Activation bcl2->caspase9 inhibition removed caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis type1_ifn Type I IFN Response ↑ cgas_sting->type1_ifn immune_cells T Cell & NK Cell Infiltration ↑ type1_ifn->immune_cells antitumor_immunity Anti-Tumor Immunity immune_cells->antitumor_immunity

References

Investigating the Neuroprotective Effects of Novel Compounds In Vitro: A Template for Sequirin C

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, "Sequirin C" is not a recognized compound in publicly available scientific literature. The following application notes and protocols are provided as a comprehensive template for investigating the potential neuroprotective effects of a novel or uncharacterized compound, referred to herein as this compound. This guide outlines established in vitro models and assays commonly used in the field of neuroprotection research.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key pathological feature is neuronal cell death, often triggered by oxidative stress and excitotoxicity. Consequently, there is a significant research interest in identifying novel compounds with neuroprotective properties. This document provides a framework for the in vitro evaluation of a hypothetical compound, this compound, for its potential to protect neuronal cells from common stressors. The human neuroblastoma cell line, SH-SY5Y, is utilized as a well-established model for such studies.

Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for the clear interpretation and comparison of experimental results. The following tables provide templates for organizing quantitative data from key neuroprotective assays.

Table 1: Effect of this compound on SH-SY5Y Cell Viability in the Presence of Glutamate-Induced Excitotoxicity

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)% Protection
Control (untreated)-100 ± 5.2-
Glutamate (10 mM)-52.3 ± 4.10
This compound165.8 ± 3.728.3
578.2 ± 4.554.3
1089.1 ± 3.977.2
2595.4 ± 2.890.4
N-Acetylcysteine (NAC) (1 mM)-85.7 ± 4.070.1

Table 2: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels in SH-SY5Y Cells Under Oxidative Stress

Treatment GroupConcentration (µM)Relative Fluorescence Units (RFU) (Mean ± SD)% ROS Scavenging
Control (untreated)-100 ± 8.1-
Hydrogen Peroxide (H₂O₂) (200 µM)-350.4 ± 25.30
This compound1280.1 ± 18.928.1
5215.7 ± 15.253.8
10155.3 ± 12.877.9
25110.9 ± 9.595.6
Trolox (500 µM)-130.2 ± 11.487.9

Table 3: Effect of this compound on the Expression of Nrf2 and p-Akt in SH-SY5Y Cells

Treatment GroupConcentration (µM)Relative Nrf2 Expression (Fold Change)Relative p-Akt/Akt Ratio (Fold Change)
Control (untreated)-1.0 ± 0.11.0 ± 0.1
This compound11.8 ± 0.21.5 ± 0.1
52.9 ± 0.32.4 ± 0.2
104.2 ± 0.43.8 ± 0.3
255.1 ± 0.54.5 ± 0.4

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted for the specific characteristics of this compound.

Cell Culture and Maintenance

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neurodegenerative disease research.[1]

  • Cell Line: SH-SY5Y (ATCC® CRL-2266™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Subculturing: Cells should be passaged every 3-4 days when they reach 80-90% confluency.

In Vitro Model of Glutamate-Induced Excitotoxicity

Glutamate-induced excitotoxicity is a common mechanism of neuronal cell death.[2][3]

  • Objective: To assess the protective effect of this compound against glutamate-induced cell death.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a positive control such as N-Acetylcysteine (NAC).

    • Induce excitotoxicity by adding glutamate to a final concentration of 10-100 mM.[4] The optimal concentration should be determined empirically to induce approximately 50% cell death.

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay.

In Vitro Model of Oxidative Stress

Oxidative stress, mediated by reactive oxygen species (ROS), is a major contributor to neurodegeneration.[5][6]

  • Objective: To evaluate the antioxidant potential of this compound in a cellular model of oxidative stress.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate (for viability) or a 24-well plate (for ROS measurement) and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 2 hours. Include a positive control such as Trolox.

    • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100-500 µM.[7][8] The optimal concentration should be determined to induce a significant increase in ROS without causing immediate, widespread cell death.

    • Incubate for 6-24 hours.

    • Measure intracellular ROS levels and assess cell viability.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11]

  • Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.

  • Procedure:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Fluorescent probes are commonly used to detect and quantify intracellular ROS levels.[12][13]

  • Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Procedure:

    • After the treatment period, wash the cells with warm PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

    • ROS levels are expressed as relative fluorescence units (RFU).

Western Blot Analysis for Nrf2 and Akt Activation

Western blotting is used to detect the expression levels of specific proteins involved in neuroprotective signaling pathways.

  • Objective: To determine if this compound activates the Nrf2/HO-1 and/or PI3K/Akt signaling pathways.

  • Procedure:

    • Seed SH-SY5Y cells in 6-well plates and treat with this compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Nrf2, p-Akt (Ser473), Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key signaling pathways and the experimental workflow.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed SH-SY5Y Cells incubation1 24h Incubation start->incubation1 pretreatment Pre-treat with This compound incubation1->pretreatment induce_stress Induce Neurotoxicity (Glutamate or H₂O₂) pretreatment->induce_stress incubation2 Incubation (6-24h) induce_stress->incubation2 viability Cell Viability (MTT Assay) incubation2->viability ros ROS Measurement (DCFH-DA) incubation2->ros western Western Blot (Nrf2, p-Akt) incubation2->western data_analysis Quantification and Statistical Analysis viability->data_analysis ros->data_analysis western->data_analysis

Caption: Experimental workflow for in vitro neuroprotection assays.

Nrf2_HO1_pathway cluster_nucleus sequirin_c This compound keap1_nrf2 Keap1-Nrf2 Complex sequirin_c->keap1_nrf2 Inhibits ros Oxidative Stress (e.g., H₂O₂) ros->keap1_nrf2 Inhibits nrf2 Nrf2 keap1_nrf2->nrf2 Dissociation ub Ubiquitination & Proteasomal Degradation keap1_nrf2->ub nucleus Nucleus nrf2->nucleus Translocation are ARE ho1 HO-1 are->ho1 Transcription gclc GCLC are->gclc Transcription antioxidant Antioxidant Enzymes ho1->antioxidant gclc->antioxidant neuroprotection Neuroprotection antioxidant->neuroprotection nrf2_nuc Nrf2 nrf2_nuc->are Binds to

Caption: The Nrf2/HO-1 signaling pathway in neuroprotection.

PI3K_Akt_pathway sequirin_c This compound receptor Receptor sequirin_c->receptor Activates pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 p_akt p-Akt pip3->p_akt Activates akt Akt bad Bad p_akt->bad Inhibits gsk3b GSK-3β p_akt->gsk3b Inhibits cell_survival Cell Survival p_akt->cell_survival Promotes apoptosis Apoptosis bad->apoptosis Promotes gsk3b->apoptosis Promotes

Caption: The PI3K/Akt signaling pathway promoting cell survival.

References

Troubleshooting & Optimization

Sequirin C Solubility and Handling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the solubility of Sequirin C in DMSO and methanol, along with experimental protocols and troubleshooting advice for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: I am having trouble dissolving this compound. What can I do?

A2: If you are encountering solubility issues, consider the following troubleshooting steps:

  • Increase Temperature: Gently warming the solution can aid in dissolution. However, be cautious as high temperatures can degrade plant-derived phenolic compounds.

  • Sonication: Using a sonicator can help break down solute aggregates and enhance solubilization.

  • Solvent Purity: Ensure that your solvents are of high purity and anhydrous, as water content can affect the solubility of certain compounds.

  • Fresh Solvent: For solvents like DMSO that can absorb moisture, using a fresh, unopened bottle is recommended.

Q3: How can I determine the precise solubility of this compound in my solvent of choice?

A3: A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[1] A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Solubility Data

As specific quantitative solubility data for this compound in DMSO and methanol is not publicly documented, we recommend determining the solubility experimentally using the protocol provided below. This will ensure the most accurate results for your specific experimental conditions.

Solvent Predicted Solubility Notes
DMSO Expected to be a good solvent.DMSO is a strong polar aprotic solvent known to dissolve a wide array of organic compounds.
Methanol Expected to be a good solvent.Methanol is a polar protic solvent commonly used for extracting and dissolving polyphenols.

Experimental Protocols

Protocol for Determining this compound Solubility (Shake-Flask Method)

This protocol outlines a general procedure to determine the equilibrium solubility of this compound.[1]

Materials:

  • This compound

  • DMSO (anhydrous)

  • Methanol (anhydrous)

  • Sealed glass vials

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent (DMSO or methanol) in a sealed glass vial. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

    • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial to pellet the undissolved solid.

    • Carefully aspirate the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with an appropriate solvent.

    • Determine the concentration of this compound in the diluted sample using a validated HPLC method with a standard curve.

  • Calculation:

    • Calculate the solubility of this compound in the original solvent (mg/mL or mol/L) based on the concentration determined by HPLC and the dilution factor.

Signaling Pathway and Experimental Workflow

While the specific signaling pathway directly modulated by this compound is not definitively established in the literature, related lignan compounds have been shown to influence key cellular signaling pathways, such as the NF-κB and MAPK pathways. For instance, Schizandrin C, another lignan, has been demonstrated to suppress NF-κB activation.[2] Below is a representative diagram of the canonical NF-κB signaling pathway, which is a plausible target for investigation with this compound.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkB-alpha IκBα IKK->IkB-alpha Phosphorylates NF-kB NF-κB (p50/p65) Proteasome Proteasome IkB-alpha->Proteasome Ubiquitination & Degradation NF-kB_n NF-κB NF-kB->NF-kB_n Translocates DNA DNA NF-kB_n->DNA Binds Gene Target Gene Expression DNA->Gene Initiates Transcription Inactive Complex Inactive NF-κB Complex Active NF-κB Active NF-κB

Canonical NF-κB Signaling Pathway
Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow start Start prep Prepare Saturated Solution (Excess this compound in Solvent) start->prep equilibrate Equilibrate for 24-48h (Constant Temperature & Agitation) prep->equilibrate separate Separate Solid and Liquid (Centrifugation & Filtration) equilibrate->separate quantify Quantify this compound in Filtrate (HPLC Analysis) separate->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate end End calculate->end

Workflow for Solubility Determination

References

Technical Support Center: Sequirin C Stability in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Sequirin C in aqueous solutions. Given the limited publicly available stability data for this compound, this guide focuses on potential stability challenges based on its chemical structure and offers strategies for systematic stability assessment and improvement.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solution a concern?

This compound is a norlignan natural product.[1] Like many phenolic compounds, its structure, which contains multiple hydroxyl groups on aromatic rings, makes it susceptible to degradation in aqueous solutions, particularly through oxidation. This degradation can lead to a loss of biological activity and the formation of impurities, compromising experimental results and therapeutic potential.

Q2: My this compound solution is changing color (e.g., turning yellow or brown). What is happening?

Color changes in solutions of phenolic compounds are often indicative of oxidation. The catechol moiety (the benzene ring with two adjacent hydroxyl groups) in this compound is particularly prone to oxidation, which can form colored quinone-type structures. This process can be accelerated by factors such as elevated pH, exposure to oxygen, presence of metal ions, and light exposure.

Q3: What is the optimal pH for dissolving and storing this compound in an aqueous solution?

The optimal pH for this compound stability has not been definitively reported in the literature. However, for many phenolic compounds, a slightly acidic pH (around 5-6) minimizes oxidation.[2] At neutral to alkaline pH, the phenolic hydroxyl groups are more likely to deprotonate, making them more susceptible to oxidation. It is recommended to perform a pH stability study to determine the optimal pH for your specific application.

Q4: Can I autoclave my this compound solution to sterilize it?

It is generally not recommended to autoclave solutions containing temperature-sensitive compounds like this compound without prior stability testing. High temperatures can accelerate degradation reactions.[3] For sterilization, sterile filtration using a 0.22 µm filter is a safer alternative. If autoclaving is necessary, a stability study should be conducted to assess the extent of degradation.

Q5: How should I store my aqueous this compound stock solutions?

For short-term storage, it is advisable to keep solutions at 2-8°C, protected from light. For long-term storage, freezing at -20°C or -80°C is recommended.[3] However, it is crucial to assess for any degradation upon freeze-thaw cycles. Aliquoting the stock solution into single-use vials can minimize the number of freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in solution - Poor solubility at the given concentration and pH.- Change in temperature.- Interaction with other components in the buffer.- Determine the solubility of this compound in your chosen buffer system.- Consider using a co-solvent (e.g., DMSO, ethanol) at a low, non-toxic concentration.- Adjust the pH of the solution.- Use solubilizing excipients such as cyclodextrins.[4]
Loss of biological activity over time - Chemical degradation of this compound (e.g., oxidation).- Adsorption to container surfaces.- Confirm the stability of this compound using a stability-indicating analytical method (e.g., HPLC).- If degradation is confirmed, implement stabilization strategies (see below).- Use low-protein-binding tubes and containers.
Appearance of new peaks in HPLC chromatogram - Formation of degradation products.- Presence of impurities in the initial material.- Characterize the degradation products using LC-MS or other mass spectrometry techniques.[5]- Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products.- Check the purity of the starting material.
Inconsistent experimental results - Instability of this compound under experimental conditions.- Variability in solution preparation.- Prepare fresh solutions of this compound for each experiment.- Develop and validate a standardized procedure for solution preparation.- Assess the stability of this compound under the specific assay conditions (e.g., temperature, pH, incubation time).

Strategies for Improving Stability

Based on general principles for stabilizing phenolic and other small molecules, the following strategies can be employed to enhance the stability of this compound in aqueous solutions:

  • pH Optimization: Maintain the solution at a slightly acidic pH (e.g., pH 5-6) using a suitable buffer system (e.g., acetate buffer).[2]

  • Use of Antioxidants: Include antioxidants in the formulation to inhibit oxidative degradation. Common antioxidants include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT).[6]

  • Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation.

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[7]

  • Inert Atmosphere: For highly sensitive applications, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) this compound with stabilizing excipients like sugars (e.g., trehalose, sucrose) or polyols (e.g., mannitol).[8] The resulting powder can be reconstituted in water or buffer before use.

  • Use of Excipients: Incorporate stabilizing excipients such as cyclodextrins to form inclusion complexes that can protect this compound from degradation.[4] Surfactants like polysorbates may also help prevent aggregation and improve stability.[9]

Experimental Protocols

Protocol 1: pH Stability Study of this compound

Objective: To determine the effect of pH on the stability of this compound in aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9) using appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, borate for alkaline pH).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution into each buffer to a final concentration (e.g., 10 µg/mL).

  • Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 40°C) and protect them from light.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72 hours, 1 week).

  • Analysis: Analyze the samples immediately using a validated stability-indicating HPLC-UV method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each pH. Calculate the degradation rate constant and half-life at each pH.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of this compound.

Methodology:

  • Prepare this compound Solutions: Prepare aqueous solutions of this compound.

  • Apply Stress Conditions: Expose the solutions to various stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 80°C for 48 hours (in solution and as a solid).[10]

    • Photodegradation: Expose to UV light (e.g., 254 nm) and visible light for a defined period.[7]

  • Analysis: Analyze the stressed samples by HPLC-UV to assess the extent of degradation and by LC-MS to identify the mass of the degradation products.

  • Characterization: If major degradation products are observed, they can be isolated using preparative HPLC for structural elucidation by techniques like NMR.[10]

Quantitative Data Summary

The following tables present hypothetical data from a stability study on this compound to illustrate how results can be summarized.

Table 1: Effect of pH and Temperature on this compound Stability (% Remaining after 7 days)

pHStorage at 4°CStorage at 25°CStorage at 40°C
3.0 98.5%95.2%88.1%
5.0 99.1%97.8%92.5%
7.0 96.3%89.4%75.6%
9.0 85.2%70.1%52.3%

Table 2: Effect of Stabilizers on this compound Stability at 40°C, pH 7.0 (% Remaining after 7 days)

Formulation % this compound Remaining
Control (no stabilizer)75.6%
+ 0.1% Ascorbic Acid91.2%
+ 0.05% EDTA85.4%
+ 0.1% Ascorbic Acid + 0.05% EDTA94.5%
Protected from Light82.1%

Visualizations

sequirin_c This compound (Catechol moiety) semiquinone Semiquinone Radical sequirin_c->semiquinone Oxidation (-H+, -e-) quinone Ortho-quinone semiquinone->quinone Oxidation (-H+, -e-) polymerized Polymerized Products (Colored) quinone->polymerized Further Reactions

Caption: Hypothetical oxidative degradation pathway of this compound.

start Prepare this compound Solution in Test Buffer stress Incubate under Stress Conditions (e.g., Temp, pH, Light) start->stress sampling Withdraw Aliquots at Time Points (t=0, t=x...) stress->sampling hplc HPLC-UV Analysis (Quantify this compound) sampling->hplc lcms LC-MS Analysis (Identify Degradants) sampling->lcms data Data Analysis (% Remaining vs. Time) hplc->data lcms->data end Determine Optimal Stability Conditions data->end

Caption: Experimental workflow for assessing this compound stability.

issue Instability Observed? (e.g., color change, loss of activity) oxidation Is it Oxidation? (color change, O2 sensitivity) issue->oxidation Yes hydrolysis Is it pH-dependent Hydrolysis? issue->hydrolysis No add_antioxidant Add Antioxidant (e.g., Ascorbic Acid) Add Chelating Agent (EDTA) oxidation->add_antioxidant Yes protect_light Protect from Light (Use amber vials) oxidation->protect_light Consider Photodegradation optimize_ph Optimize pH (Conduct pH stability study) hydrolysis->optimize_ph Yes reassess Re-assess Stability add_antioxidant->reassess optimize_ph->reassess protect_light->reassess

Caption: Troubleshooting logic for this compound instability.

References

Technical Support Center: Large-Scale Synthesis of Sequirin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of Sequirin C. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. The information provided is based on established synthetic routes for structurally similar lignan diglucosides, such as Secoisolariciresinol Diglucoside (SDG), which serve as a model for the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of the this compound backbone?

A common and cost-effective starting material for the synthesis of the lignan backbone is vanillin. It provides the basic phenolic ring structure which can be elaborated through various C-C bond-forming reactions.

Q2: The overall yield of my multi-step synthesis is very low. Is this expected?

Multi-step organic syntheses, especially of complex natural products, often have low overall yields. It is crucial to optimize each step to achieve the highest possible yield before proceeding to the next. Even a small improvement in an early step can significantly impact the final product output. For context, a reported asymmetric total synthesis of (-)-allosecurinine, a related alkaloid, proceeded in 15 steps with an overall yield of 5%.

Q3: I am having trouble with the glycosylation step. What are the critical parameters?

Glycosylation is one of the most challenging steps in the synthesis of this compound. Success is highly dependent on the choice of glycosyl donor, promoter, solvent, and the protecting groups on both the sugar and the aglycone. The use of a perbenzoyl-protected trichloroacetimidate donor with a TMSOTf promoter is a reported method for similar lignans. Meticulous control of reaction temperature and inert atmosphere is critical to prevent side reactions and decomposition of the activated glycosyl donor.

Q4: What are the main challenges in purifying the final this compound product?

The final product is a polar, polyhydroxylated molecule, which can make purification challenging. Common issues include:

  • Residual protecting groups: Incomplete deprotection leads to a mixture of closely related compounds that are difficult to separate.

  • Chromatography issues: The polar nature of this compound may lead to tailing or poor resolution on standard silica gel. Reversed-phase chromatography (e.g., C18) is often a better choice.

  • Solubility: Finding a suitable solvent system for both purification and final formulation can be challenging.

Q5: Are there alternatives to chemical synthesis for producing this compound?

While chemical synthesis provides high-purity material, biosynthesis in engineered microorganisms is an emerging alternative for lignan production. However, achieving industrially relevant titers remains a significant challenge. For research and development purposes, total chemical synthesis is currently the most direct approach.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis. The proposed synthetic pathway is modeled after the synthesis of Secoisolariciresinol Diglucoside (SDG), a closely related compound.

Problem 1: Low Yield in Stobbe Condensation
  • Symptom: The initial condensation of vanillin with dimethyl succinate results in a low yield of the desired diarylidene succinic acid derivative.

  • Possible Causes & Solutions:

CauseRecommended Action
Inactive Base: The base (e.g., lithium wire in methanol) is not sufficiently reactive.Ensure the surface of the lithium wire is clean and free of oxide layers. Consider using a stronger base like potassium t-butoxide, but be mindful of potential side reactions.
Suboptimal Reaction Temperature: The reaction is not maintained at the optimal reflux temperature.Use a well-controlled heating mantle and monitor the reaction temperature closely. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Side Reactions: Competing reactions, such as self-condensation of the succinate, may be occurring.Add the dimethyl succinate slowly to the reaction mixture containing the activated vanillin to maintain a low concentration of the succinate.
Problem 2: Incomplete Reduction of the Lignan Core
  • Symptom: The reduction of the diarylidene succinic acid derivative to form the secoisolariciresinol core is incomplete or results in multiple products.

  • Possible Causes & Solutions:

CauseRecommended Action
Catalyst Poisoning: The hydrogenation catalyst (e.g., Pd/C) is poisoned by impurities.Purify the substrate thoroughly before the reduction step. Use a higher loading of the catalyst or a more robust catalyst.
Insufficient Hydrogen Pressure: The hydrogen pressure is too low for the reaction to go to completion.Increase the hydrogen pressure according to the specifications of your hydrogenation apparatus. Ensure there are no leaks in the system.
Over-reduction: Reduction of the aromatic rings may occur under harsh conditions.Use a milder reducing agent, such as NaBH4 in the presence of a Lewis acid, or optimize the reaction time and temperature for the hydrogenation.
Problem 3: Failed or Low-Yield Glycosylation
  • Symptom: The coupling of the secoisolariciresinol core with the protected glucose donor yields little to no desired diglucoside.

  • Possible Causes & Solutions:

CauseRecommended Action
Moisture in the Reaction: Trace amounts of water will quench the promoter (e.g., TMSOTf) and hydrolyze the glycosyl donor.Dry all glassware and solvents meticulously. Run the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use molecular sieves to ensure anhydrous conditions.
Inactive Glycosyl Donor: The glycosyl donor (e.g., trichloroacetimidate) has decomposed.Synthesize the glycosyl donor immediately before use or store it under anhydrous conditions at low temperature.
Steric Hindrance: The hydroxyl groups on the lignan core are sterically hindered, preventing approach of the glycosyl donor.Consider using a different protecting group strategy on the lignan core to reduce steric bulk around the reaction centers.
Incorrect Stoichiometry: The ratio of donor, acceptor, and

Technical Support Center: Sequirin C Stability and Degradation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of Sequirin C and identifying its potential degradation products. Due to the limited publicly available data on this compound degradation, this guide offers a generalized framework based on established principles of stability testing for natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is stability testing important?

This compound is a natural product, and like many phytochemicals, its stability can be influenced by environmental factors such as temperature, humidity, light, and pH.[1][2] Stability testing is crucial to determine the shelf-life, appropriate storage conditions, and to ensure the quality, safety, and efficacy of any formulation containing this compound.[1][2][3] Understanding its degradation profile is also a regulatory requirement for drug development.[4]

Q2: What are the likely degradation pathways for a compound like this compound?

While specific pathways for this compound are not documented, natural products with similar functional groups (phenols, alcohols, double bonds) are often susceptible to:

  • Oxidation: The phenolic hydroxyl groups in this compound could be prone to oxidation, especially in the presence of oxygen, light, or metal ions.

  • Hydrolysis: Although less likely without ester or ether linkages, extreme pH conditions could potentially affect the molecule.

  • Photodegradation: Exposure to UV or visible light can induce degradation in many organic molecules.[5][6]

  • Thermal Degradation: High temperatures can lead to the breakdown of the compound.[5]

Q3: What are forced degradation studies and why are they necessary?

Forced degradation, or stress testing, involves intentionally exposing the drug substance to more severe conditions than it would typically encounter during storage.[5][7] These studies are designed to:

  • Identify likely degradation products.[5][7]

  • Elucidate potential degradation pathways.[5][7]

  • Develop and validate a stability-indicating analytical method that can separate the parent compound from its degradation products.[6][8]

A target degradation of 10-20% is generally recommended to ensure that the degradation products are detectable without completely degrading the parent compound.[5][9]

Troubleshooting Guides

HPLC Analysis of this compound and its Degradants

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying this compound and its degradation products.[10][11] This guide addresses common issues encountered during method development and analysis.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Column Overload Reduce the sample concentration or injection volume.
Secondary Interactions For basic compounds, use a base-deactivated column or add a competing base to the mobile phase.[12] For acidic compounds, adjust the mobile phase pH.
Column Contamination/Degradation Flush the column with a strong solvent.[12] If the problem persists, replace the guard column or the analytical column.
Sample Solvent Incompatibility Whenever possible, dissolve the sample in the mobile phase.[12]

Problem: Fluctuating Retention Times

Possible Cause Troubleshooting Step
Inconsistent Mobile Phase Composition Prepare fresh mobile phase and ensure accurate mixing.[11][13] Consider gravimetric preparation for higher accuracy.[11]
Temperature Fluctuations Use a column oven to maintain a constant temperature.[13]
Pump Issues (Leaks, Air Bubbles) Check for leaks in the system and purge the pump to remove air bubbles.[13]
Poor Column Equilibration Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.[13]

Problem: Spurious or Ghost Peaks

Possible Cause Troubleshooting Step
Contaminated Mobile Phase or Solvents Use high-purity, HPLC-grade solvents and reagents. Filter the mobile phase before use.
Sample Carryover Implement a needle wash step in the autosampler method.
Degradation in the Vial Protect samples from light and heat. Consider using amber vials.

Data Presentation

Table 1: Template for this compound Stability Study Data
Storage Condition Time Point Appearance This compound Assay (% of Initial) Individual Degradant (%) Total Degradants (%)
Degradant 1 Degradant 2
25°C / 60% RHInitial
3 Months
6 Months
12 Months
40°C / 75% RHInitial
1 Month
3 Months
6 Months

Experimental Protocols

General Protocol for Forced Degradation of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours.

    • Photodegradation: Expose the this compound solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Sample Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) for the identification of degradation products.

Visualizations

Degradation Product Identification Workflow

G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Characterization Forced Degradation Perform Forced Degradation (Acid, Base, Oxidation, Heat, Light) LC_MS_Analysis LC-MS Analysis of Stressed Samples Forced Degradation->LC_MS_Analysis Generate Samples Compare_Chromatograms Compare Chromatograms of Stressed vs. Unstressed Samples LC_MS_Analysis->Compare_Chromatograms Identify_Degradation_Peaks Identify Degradation Product Peaks Compare_Chromatograms->Identify_Degradation_Peaks Mass_Spec_Data Analyze Mass Spectral Data (MS, MS/MS) Identify_Degradation_Peaks->Mass_Spec_Data Propose_Structures Propose Structures of Degradation Products Mass_Spec_Data->Propose_Structures Isolate_and_Confirm Isolate Degradants and Confirm Structure (e.g., NMR) Propose_Structures->Isolate_and_Confirm If Necessary

Caption: A general workflow for the identification and characterization of degradation products.

HPLC Troubleshooting Logic

G Start Chromatographic Issue Identified Check_System Check System Pressure and Baseline Start->Check_System Pressure_Issue Pressure High/Low/Fluctuating? Check_System->Pressure_Issue Baseline_Issue Baseline Noisy/Drifting? Pressure_Issue->Baseline_Issue No Fix_Pressure Check for Leaks, Blockages, Pump Issues Pressure_Issue->Fix_Pressure Yes Peak_Shape_Issue Poor Peak Shape? Baseline_Issue->Peak_Shape_Issue No Fix_Baseline Degas Mobile Phase, Check Detector Lamp, Flush System Baseline_Issue->Fix_Baseline Yes Retention_Time_Issue Retention Time Shifting? Peak_Shape_Issue->Retention_Time_Issue No Fix_Peak_Shape Adjust Sample Concentration, Check Column Health, Match Sample Solvent Peak_Shape_Issue->Fix_Peak_Shape Yes Fix_Retention_Time Check Mobile Phase Prep, Thermostat Column, Equilibrate System Retention_Time_Issue->Fix_Retention_Time Yes Resolved Issue Resolved Retention_Time_Issue->Resolved No Fix_Pressure->Resolved Fix_Baseline->Resolved Fix_Peak_Shape->Resolved Fix_Retention_Time->Resolved

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Optimizing HPLC Parameters for Sequirin C Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Sequirin C.

Disclaimer

Currently, there is no standardized, published HPLC method specifically validated for this compound. The experimental protocol, troubleshooting advice, and FAQs provided below are based on established chromatographic principles for the analysis of structurally similar phenolic compounds, such as other norlignans. This guide is intended to serve as a starting point for method development and optimization.

Experimental Protocols

A detailed methodology for a proposed Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound is provided below.

Proposed RP-HPLC Method for this compound Analysis

Objective: To separate and quantify this compound in a sample matrix.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Diode-Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50-90% B30-35 min: 90% B35-40 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Sample Diluent Mobile phase A/B (50:50 v/v) or Methanol

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution with the sample diluent.

  • Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) may be necessary to remove interfering substances.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Processing: Integrate the peak corresponding to this compound and construct a calibration curve to quantify the analyte in the samples.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) 1. Interaction with active silanol groups on the column.2. Column overload.3. Inappropriate mobile phase pH.1. Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol activity.[1]2. Reduce the sample concentration or injection volume.3. Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Poor Peak Shape (Fronting) 1. Sample overload.2. Sample solvent is stronger than the mobile phase.1. Dilute the sample or decrease the injection volume.2. Dissolve the sample in the initial mobile phase or a weaker solvent.
Variable Retention Times 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Insufficient column equilibration time.1. Ensure accurate and consistent preparation of the mobile phase.2. Use a column oven to maintain a constant temperature.[2]3. Increase the equilibration time between injections.
High Backpressure 1. Blockage in the column or tubing.2. Particulate matter from the sample.3. Mobile phase precipitation.1. Reverse flush the column (if permitted by the manufacturer). Check for blockages in the system tubing.2. Filter all samples through a 0.45 µm syringe filter before injection.3. Ensure mobile phase components are fully miscible and dissolved.
Low Sensitivity/Small Peaks 1. Low sample concentration.2. Incorrect detection wavelength.3. Sample degradation.1. Concentrate the sample or increase the injection volume.2. Determine the optimal UV absorbance for this compound by running a UV scan.3. Ensure proper sample storage and handling to prevent degradation.
Ghost Peaks 1. Contaminants in the mobile phase or from the injector.2. Carryover from a previous injection.1. Use high-purity solvents and freshly prepared mobile phase.2. Implement a needle wash step in the autosampler method and inject a blank solvent run to clean the system.
Baseline Noise or Drift 1. Air bubbles in the pump or detector.2. Contaminated mobile phase.3. Detector lamp nearing the end of its life.1. Degas the mobile phase and purge the pump.[2]2. Use HPLC-grade solvents and prepare fresh mobile phase.3. Replace the detector lamp if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column to use for this compound analysis?

A1: A C18 reverse-phase column is a good starting point for the analysis of moderately polar phenolic compounds like this compound.[3] The specific brand and dimensions of the column may need to be optimized for your specific application.

Q2: How can I improve the resolution between this compound and other components in my sample?

A2: To improve resolution, you can try the following:

  • Modify the mobile phase gradient: A shallower gradient can improve the separation of closely eluting peaks.

  • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the mobile phase pH: This can change the retention characteristics of ionizable compounds in your sample.

  • Decrease the flow rate: A lower flow rate can increase column efficiency and improve resolution, though it will also increase the run time.[4]

Q3: What is the expected retention time for this compound?

A3: The retention time of this compound will depend on the specific HPLC conditions used. With the proposed method, it is expected to elute in the mid-to-late part of the gradient, given its phenolic structure. It is essential to run a pure standard of this compound to confirm its retention time under your experimental conditions.

Q4: How should I prepare my samples for this compound analysis?

A4: Sample preparation is critical for accurate and reproducible results. For complex matrices like plant extracts, a solid-phase extraction (SPE) step is often recommended to remove interfering compounds. The choice of SPE sorbent will depend on the nature of the interferences. Always filter your samples through a 0.45 µm filter before injection to prevent clogging of the HPLC system.

Q5: How can I confirm the identity of the this compound peak in my chromatogram?

A5: The most reliable way to confirm the identity of the this compound peak is to use a mass spectrometer (MS) detector coupled to the HPLC (LC-MS). Alternatively, you can spike your sample with a known standard of this compound and observe if the peak height increases without the appearance of a new peak. A diode-array detector (DAD) can also be used to compare the UV spectrum of the peak in your sample to that of the standard.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Standard Filtration 0.45 µm Filtration Standard->Filtration Sample Sample Matrix SPE Solid-Phase Extraction (SPE) Sample->SPE SPE->Filtration Injection Autosampler Injection Filtration->Injection Inject Column C18 Column Separation Injection->Column Elution with Gradient Detection DAD/UV Detection (280 nm) Column->Detection Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Logic Problem Chromatographic Problem Identified Isolate_Cause Isolate the Cause Problem->Isolate_Cause Check_System Check System Parameters (Pressure, Leaks, Temperature) Implement_Solution Implement Corrective Action Check_System->Implement_Solution Check_MobilePhase Check Mobile Phase (Composition, pH, Freshness) Check_MobilePhase->Implement_Solution Check_Column Check Column (Age, Contamination) Check_Column->Implement_Solution Check_Sample Check Sample (Concentration, Solvent) Check_Sample->Implement_Solution Isolate_Cause->Check_System System-related? Isolate_Cause->Check_MobilePhase Method-related? Isolate_Cause->Check_Column Consumable-related? Isolate_Cause->Check_Sample Sample-related?

Caption: A logical approach to troubleshooting common HPLC issues.

References

Technical Support Center: Sequirin C Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during the extraction of Sequirin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources can it be extracted?

This compound is a norlignan, a type of polyphenolic compound. It is primarily found in the heartwood of several coniferous trees, most notably Coast Redwood (Sequoia sempervirens), Japanese Cedar (Cryptomeria japonica), and Dawn Redwood (Metasequoia glyptostroboides)[1][2].

Q2: What are the general steps involved in this compound extraction?

The general workflow for this compound extraction involves:

  • Sample Preparation: Drying and grinding the heartwood of the source plant to a fine powder to increase the surface area for extraction.

  • Extraction: Using a suitable solvent and extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted, or microwave-assisted extraction) to isolate the compound from the plant matrix.

  • Filtration and Concentration: Separating the solid plant material from the liquid extract and then evaporating the solvent to obtain a crude extract.

  • Purification: Employing chromatographic techniques, such as column chromatography or preparative HPLC, to isolate this compound from other co-extracted compounds[3][4][5][6].

Q3: Which solvents are most effective for this compound extraction?

The choice of solvent is critical and depends on the polarity of this compound. As a polyphenolic compound, this compound has polar characteristics. Therefore, polar solvents or mixtures of polar and non-polar solvents are generally effective. Methanol, ethanol, acetone, and aqueous mixtures of these solvents are commonly used for extracting lignans and other polyphenols from wood[7][8][9][10]. The optimal solvent system should be determined empirically.

Q4: How can I quantify the yield of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantitative analysis of this compound.[11][12][13][14] A standard curve of known this compound concentrations is used to determine the concentration in the extract.

Troubleshooting Guide for Low this compound Yield

Low yield is a frequent challenge in natural product extraction. This guide addresses common issues and provides potential solutions.

ProblemPotential CauseRecommended Solution
Low Crude Extract Yield Improper Sample Preparation: Insufficient drying can lead to enzymatic degradation of the target compound. Inadequate grinding reduces the surface area available for solvent penetration.[15]Ensure the plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material into a fine and uniform powder.
Inappropriate Solvent Choice: The solvent may not have the optimal polarity to efficiently dissolve this compound.Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures). A step-wise extraction with solvents of increasing polarity can also be effective.[8]
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature for complete extraction.[15]Optimize the extraction time and temperature. For maceration, allow for a longer soaking time with regular agitation. For methods like Soxhlet, ultrasound, or microwave-assisted extraction, experiment with different time and temperature settings.
Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may not be enough to dissolve all the available this compound.[15]Increase the solvent-to-solid ratio. Experiment with different ratios to find the optimal balance between yield and solvent usage.
Low Yield of Purified this compound Compound Degradation: this compound may be sensitive to high temperatures, prolonged exposure to light, or extreme pH conditions.Use a rotary evaporator at a controlled, low temperature for solvent removal. Protect the extract from direct light. Ensure the pH of the extraction and purification buffers is appropriate.
Losses During Purification: The compound may be lost during chromatographic purification due to irreversible adsorption to the stationary phase or co-elution with other compounds.Optimize the chromatographic conditions, including the stationary phase, mobile phase composition, and gradient. Monitor fractions carefully using TLC or HPLC.
Incomplete Elution from Chromatography Column: The chosen solvent system for column chromatography may not be effectively eluting this compound from the stationary phase.[15]Modify the mobile phase by gradually increasing its polarity to ensure complete elution of the compound.
Inconsistent or Non-Reproducible Yields Variability in Plant Material: The concentration of this compound can vary depending on the age of the tree, the specific location of the wood within the tree, and the geographical origin.Use plant material from a consistent source and part of the tree for reproducible results. If possible, analyze the this compound content of the raw material before extraction.
Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent composition between experiments can lead to different yields.Carefully control and document all extraction parameters for each experiment to ensure reproducibility.

Data on Factors Affecting Lignan Extraction Yield

The following tables summarize the impact of different experimental parameters on the extraction yield of lignans and related polyphenolic compounds from plant sources. This data can be used as a guide to optimize this compound extraction.

Table 1: Effect of Solvent on Lignan Extraction Yield

Solvent SystemRelative Yield (%)Reference
70% Methanol100[8][9]
80% Ethanol92[7]
Acetone85[8]
Water65[7]
Ethyl Acetate40[8]

Table 2: Effect of Temperature on Lignan Extraction Yield (using 70% Methanol)

Temperature (°C)Relative Yield (%)Reference
4085[16]
5095[16]
60100[16]
7090 (potential for degradation)[17]

Table 3: Effect of Extraction Time on Lignan Extraction Yield (Soxhlet Extraction)

Extraction Time (hours)Relative Yield (%)Reference
475[15]
890[15]
12100[15]
16100[15]

Table 4: Comparison of Advanced Extraction Techniques for Lignans

Extraction MethodRelative Yield (%)Extraction TimeReference
Maceration (24h)7024 hours[8]
Soxhlet Extraction (12h)10012 hours[15]
Ultrasound-Assisted Extraction (UAE)11530 minutes[18][19]
Microwave-Assisted Extraction (MAE)12510 minutes[9][10][20]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed for efficient extraction of this compound from heartwood.

  • Preparation of Plant Material:

    • Dry the heartwood of Sequoia sempervirens or Cryptomeria japonica at 40-50°C until a constant weight is achieved.

    • Grind the dried wood into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered wood into a 250 mL flask.

    • Add 150 mL of 70% methanol (v/v) to the flask.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.[18][19]

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the solid residue.

    • Wash the residue with a small amount of the extraction solvent to recover any remaining extract.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

  • Purification (Column Chromatography):

    • Prepare a silica gel column.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol), gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 2: Quantification of this compound by HPLC-UV

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of pure this compound standard.

    • Prepare a stock solution in methanol.

    • Prepare a series of standard solutions of different concentrations by diluting the stock solution.

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the crude or purified extract.

    • Dissolve the extract in a known volume of methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for separating polyphenols.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound shows maximum absorbance (this would need to be determined, but a common wavelength for polyphenols is around 280 nm).

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis start Heartwood Source (Sequoia sempervirens) drying Drying (40-50°C) start->drying grinding Grinding (Fine Powder) drying->grinding extraction Ultrasound-Assisted Extraction (70% Methanol, 50°C, 30 min) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Column Chromatography crude_extract->purification hplc HPLC-UV Analysis purification->hplc pure_sequirin_c Purified this compound purification->pure_sequirin_c

Caption: Experimental workflow for this compound extraction and purification.

logical_relationship cluster_factors Key Factors Influencing Yield cluster_outcomes Outcomes solvent Solvent Polarity yield High this compound Yield solvent->yield temp Temperature temp->yield time Extraction Time time->yield method Extraction Method (UAE, MAE) method->yield mapk_pathway cluster_pathway MAPK Signaling Pathway cluster_response Cellular Response sequirin_c This compound (Polyphenol) mapkkk MAPKKK (e.g., ASK1) sequirin_c->mapkkk Inhibits mapkk MAPKK (e.g., MKK4/7) mapkkk->mapkk Phosphorylates mapk MAPK (e.g., JNK/p38) mapkk->mapk Phosphorylates inflammation Inflammation mapk->inflammation Promotes apoptosis Apoptosis mapk->apoptosis Promotes

References

Technical Support Center: Managing Assay Interference in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering unexpected or inconsistent results in high-throughput screening (HTS) assays. While the query specified "Securin C," this is not a recognized compound in scientific literature. The information below pertains to the protein Securin and, more broadly, to common sources of assay interference that can lead to false-positive results.

Frequently Asked Questions (FAQs)

Q1: What is the protein Securin and what is its function?

A: Securin, also known as Pituitary Tumor-Transforming Gene 1 (PTTG1), is a protein crucial for the proper segregation of chromosomes during cell division (mitosis).[1][2] Its primary role is to inhibit an enzyme called Separase.[2][3] By binding to Separase, Securin prevents it from cleaving the cohesin rings that hold sister chromatids together, ensuring that chromosomes do not separate prematurely.[1][3] At the onset of anaphase, Securin is targeted for degradation by the Anaphase-Promoting Complex (APC), which releases Separase to perform its function.[1][4] Dysregulation of Securin can lead to genomic instability and is often observed in various cancers.[3][5][6]

Q2: What is the signaling pathway involving Securin?

A: The Securin-Separase pathway is a critical checkpoint in the cell cycle. During most of mitosis, Cyclin-dependent kinase 1 (Cdk1) phosphorylates Securin, which stabilizes its complex with Separase, keeping Separase inactive.[1] When all chromosomes are correctly attached to the mitotic spindle, the Anaphase-Promoting Complex (APC) is activated. The APC ubiquitinates Securin, marking it for destruction by the proteasome.[1][4] This degradation frees Separase, which then cleaves the cohesin complex, allowing sister chromatids to separate and anaphase to proceed.

Securin_Pathway cluster_Metaphase Metaphase cluster_Anaphase Anaphase Transition Cdk1 Cdk1-Cyclin B Securin_p Phosphorylated Securin Cdk1->Securin_p Phosphorylates Sec_Sep_Complex Inactive Securin-Separase Complex Securin_p->Sec_Sep_Complex Proteasome Proteasome Securin_p->Proteasome Degraded by Separase Separase Separase->Sec_Sep_Complex Active_Separase Active Separase Sec_Sep_Complex->Separase Inhibits APC APC/C Sec_Sep_Complex->APC Sec_Sep_Complex->Active_Separase Securin Degradation Cohesin Cohesin Rings (Intact) Chromatids_linked Sister Chromatids Linked Cohesin->Chromatids_linked APC->Securin_p Ubiquitinates Securin_ub Ubiquitinated Securin Cleaved_Cohesin Cleaved Cohesin Active_Separase->Cleaved_Cohesin Cleaves Chromatids_separated Sister Chromatids Separate Cleaved_Cohesin->Chromatids_separated

Caption: The Securin-Separase signaling pathway controlling the metaphase-to-anaphase transition.

Troubleshooting Guide for HTS Interference

Researchers often encounter compounds that appear active in a primary screen but are later identified as false positives. These "nuisance" compounds interfere with the assay technology rather than interacting with the biological target.

Q1: My compound shows potent activity in a luciferase-based assay. How can I be sure it's a true hit?

A: Luciferase-based reporter assays are common in HTS but are susceptible to interference.[7][8] A significant portion of hits from these screens can be false positives caused by compounds that directly inhibit or, less commonly, enhance the luciferase enzyme.[7][9][10]

Troubleshooting Steps:

  • Perform a Counter-Screen: Test your compound in a cell-free assay containing only the luciferase enzyme and its substrate (luciferin). This will determine if the compound directly affects the reporter enzyme.

  • Analyze the Chemical Structure: Certain chemical scaffolds are known to frequently inhibit firefly luciferase. Compare your compound's structure to known classes of luciferase inhibitors.

Table 1: Common Classes of Luciferase-Inhibiting Compounds

Compound Class Mechanism Example
3,5-Diaryl Oxadiazoles Mixed-anhydride formation with AMP PTC124 (Ataluren)[9]
Thiazoles & Rhodamines Competitive or non-competitive inhibition -
Quinones Redox activity, substrate oxidation -[8]

| Polyphenols | General protein reactivity | Resveratrol |

Luciferase_Troubleshooting Start Hit from Primary Luciferase Assay CounterScreen Perform Counter-Screen: Compound + Luciferase Enzyme Only Start->CounterScreen CheckInhibition Does Compound Inhibit Luciferase Activity? CounterScreen->CheckInhibition FalsePositive Result is a False Positive (Assay Interference) CheckInhibition->FalsePositive Yes TrueHit Result is Likely a True Hit (Proceed with Orthogonal Assays) CheckInhibition->TrueHit No Aggregation_Mechanism cluster_NoAgg Low Compound Concentration cluster_Agg High Compound Concentration (Above CAC) Compound Compound (Monomeric) Enzyme Enzyme Aggregate Compound Aggregate Compound->Aggregate [Compound] > CAC (Critical Aggregation Concentration) TrappedEnzyme Enzyme (Sequestered) Aggregate->TrappedEnzyme Non-specifically Adsorbs & Inhibits

References

Technical Support Center: Sequirin C Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Sequirin C is a specific flavonoid for which detailed public stability data is limited. The following guidelines are based on established principles for the storage and handling of flavonoids and other polyphenolic compounds. Researchers should always perform their own stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound is a type of flavonoid, a class of polyphenolic secondary metabolites found in plants. Like many flavonoids, its structure contains multiple hydroxyl groups on its aromatic rings. These hydroxyl groups are susceptible to oxidation, which can be initiated by factors such as exposure to oxygen, light, heat, and certain metal ions. This oxidation can lead to the degradation of the compound, altering its structure and potentially its biological activity.

Q2: What are the primary factors that cause the oxidation of this compound during storage?

The main factors contributing to the degradation of flavonoids like this compound are:

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including oxidation.[1][2][3]

  • Light: Exposure to UV or even visible light can provide the energy to initiate photo-oxidative degradation.[4][5][6][7]

  • Oxygen: The presence of atmospheric oxygen is a key requirement for oxidative degradation.

  • pH: Flavonoids are generally more stable in acidic conditions and can degrade rapidly in neutral or alkaline solutions.[8][9][10][11]

  • Presence of Metal Ions: Transition metal ions, such as iron and copper, can catalyze oxidative reactions.[12]

  • Solvent: The choice of solvent can impact the stability of the dissolved flavonoid.

Q3: How should I store pure, solid this compound?

For optimal stability of solid this compound, it is recommended to:

  • Store at low temperatures: Freezer storage at -20°C or -80°C is ideal.

  • Protect from light: Use amber vials or store in a dark container.

  • Exclude oxygen and moisture: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). A desiccator can be used to minimize moisture.

Q4: What is the best way to store this compound in solution?

Stock solutions of this compound should be prepared fresh whenever possible. If storage is necessary:

  • Use an appropriate solvent: Consider solvents like DMSO, ethanol, or methanol. The choice may depend on downstream applications.

  • Store at low temperatures: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Protect from light: Use amber vials or wrap vials in aluminum foil.

  • Consider pH: If using aqueous buffers, maintain a slightly acidic pH (e.g., pH 3-6) for better stability.[9][13]

  • Use antioxidants: The addition of a small amount of an antioxidant like ascorbic acid may help to prevent oxidation in aqueous solutions.[12][14]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Loss of biological activity in my this compound sample. Oxidation and degradation of the compound.- Review your storage conditions. Ensure the compound is stored at a low temperature, protected from light, and in a tightly sealed container. - For solutions, prepare fresh for each experiment or store aliquots at -80°C for short periods. - Confirm the purity of your sample using a suitable analytical method like HPLC.
My this compound solution has changed color (e.g., turned yellow/brown). This is a common sign of flavonoid oxidation.- Discard the solution. It is likely degraded. - When preparing new solutions, consider de-gassing the solvent to remove dissolved oxygen. - Add a small amount of a stabilizing agent like ascorbic acid to aqueous solutions.
I see precipitate forming in my frozen this compound stock solution upon thawing. The compound may be coming out of solution at low temperatures.- Gently warm the vial to room temperature and vortex to redissolve the compound completely before use. - Ensure you have not exceeded the solubility limit of this compound in your chosen solvent.
Inconsistent experimental results using this compound. This could be due to the degradation of the compound over the course of the experiment or between experiments.- Prepare fresh solutions for each experiment from a solid stock stored under optimal conditions. - Minimize the exposure of the working solution to light and ambient temperatures during the experiment. - Include a positive control to ensure the integrity of your assay.

Quantitative Data on Flavonoid Stability

The following tables summarize data from studies on various flavonoids, which can serve as a general guide for this compound.

Table 1: Effect of Temperature on Flavonoid Degradation in Solution

FlavonoidTemperature (°C)Storage TimePercent DegradationReference
Rutin702 hours< 10%[4]
Rutin1302 hours~ 80%[4]
Eriodictyol7080 minutes18%[1]
Eriodictyol13080 minutes100%[1]
Naringin1102 hours< 10%[1]
Naringin1302 hours20%[1]
Catechins (in dark chocolate)41 dayk = 2.2 x 10⁻³[15]
Catechins (in dark chocolate)221 dayk = 5.4 x 10⁻³[15]
Catechins (in dark chocolate)351 dayk = 7.8 x 10⁻³[15]

Table 2: Effect of Storage Conditions on Phenolic Compounds

ConditionCompound(s)DurationObservationReference
23°C with sunlightQuercetin, Rutin, Peonidin, PelargonidinNot specifiedLeast stable phenolics[16][17]
40°C in darkQuercetin, p-hydroxybenzoic acidNot specifiedSignificant degradation (up to 41% decrease)[16][17]
23°C in darkGallic, Sinapic, Caffeic acidsNot specifiedMost stable compounds[17]

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound under various storage conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of pure this compound solid.

    • Dissolve in a suitable solvent (e.g., HPLC-grade methanol or DMSO) to a final concentration of 1 mg/mL.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber HPLC vials.

    • Divide the vials into different storage condition groups:

      • -80°C (control)

      • -20°C

      • 4°C

      • Room Temperature (~25°C)

      • Room Temperature with light exposure

      • 40°C (accelerated degradation)

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition group.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the concentration of this compound using a validated HPLC method (see Protocol 2).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time for each storage condition to determine the degradation kinetics.

Protocol 2: HPLC Analysis of this compound

This protocol provides a general starting point for developing an HPLC method to quantify this compound. Method optimization will be required.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18][19]

  • Mobile Phase:

    • A gradient elution is typically used for flavonoid analysis.

    • Solvent A: Water with 0.1% formic acid or acetic acid (to maintain an acidic pH).

    • Solvent B: Acetonitrile or methanol.[20]

  • Example Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 70% B

    • 25-30 min: Hold at 70% B

    • 30-35 min: Linear gradient from 70% to 10% B

    • 35-40 min: Hold at 10% B (re-equilibration)

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25-30°C

  • Detection:

    • Monitor the absorbance at the λmax of this compound (this will need to be determined by running a UV-Vis spectrum, but typically for flavonoids is in the range of 280-370 nm).

  • Quantification:

    • Prepare a standard curve of known concentrations of pure this compound.

    • Integrate the peak area of this compound in the samples and quantify the concentration using the standard curve.

Visualizations

cluster_storage Storage Conditions cluster_factors Degradation Factors cluster_prevention Prevention Strategies Solid Solid this compound Degradation Oxidation / Degradation Solid->Degradation Solution This compound in Solution Solution->Degradation Temp High Temperature Temp->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen Oxygen->Degradation pH High pH pH->Degradation LowTemp Store at -20°C or -80°C Dark Protect from Light Inert Inert Atmosphere (N2/Ar) Acidic Use Acidic Buffer Antioxidant Add Antioxidants (e.g., Ascorbic Acid) Degradation->LowTemp Degradation->Dark Degradation->Inert Degradation->Acidic Degradation->Antioxidant

Caption: Factors leading to this compound oxidation and prevention strategies.

start Start: this compound Degradation Suspected q1 Is the sample a solution or solid? start->q1 q2 How was the solid stored? q1->q2 Solid q3 How was the solution stored? q1->q3 Solution check_light Check for light exposure. q2->check_light q3->check_light check_temp Check storage temperature. check_light->check_temp check_light->check_temp check_air Check for air/moisture exposure. check_temp->check_air check_ph Check pH of the solution. check_temp->check_ph solution1 Store solid at -20°C in the dark under inert gas. check_air->solution1 check_freeze_thaw Check number of freeze-thaw cycles. check_ph->check_freeze_thaw solution2 Store aliquots at -80°C, protect from light, use acidic buffer if aqueous. check_freeze_thaw->solution2 end Problem Resolved solution1->end solution2->end cluster_workflow Experimental Workflow: Stability Assessment prep Prepare Stock Solution (1 mg/mL) aliquot Aliquot into Amber Vials prep->aliquot storage Store under Different Conditions (Temp, Light) aliquot->storage sample Sample at Time Points (0, 24, 48h, etc.) storage->sample hplc Analyze by HPLC-UV sample->hplc quantify Quantify Remaining This compound hplc->quantify analyze Analyze Degradation Kinetics quantify->analyze

References

Troubleshooting Sequirin C precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the precipitation of Sequirin C in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended use?

This compound is a novel synthetic small molecule inhibitor of the intracellular kinase GSK-3β, a key enzyme in the Wnt/β-catenin signaling pathway. It is used in cell culture experiments to study cellular processes regulated by this pathway, including proliferation, differentiation, and apoptosis. Due to its hydrophobic nature, this compound has limited aqueous solubility.

Q2: Why is my this compound precipitating in the cell culture media?

Precipitation of this compound can be attributed to several factors, often related to its low solubility in aqueous solutions like cell culture media.[1][2] Common causes include:

  • High Concentration: Exceeding the solubility limit of this compound in the specific medium being used.

  • Improper Dissolution: The initial stock solution may not have been prepared correctly, or the final dilution into the media was done too rapidly.[3]

  • Media Composition: Components in the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.[4][5]

  • pH and Temperature: The pH and temperature of the media can significantly influence the solubility of small molecules.[6][7][8][9] Changes in temperature, such as repeated freeze-thaw cycles, can promote precipitation.[4][10][11]

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock of this compound into an aqueous media can cause the compound to crash out of solution.[1]

Q3: Is the this compound precipitate toxic to my cells?

While this compound itself has a defined biological activity, the precipitate can have unintended effects. The precipitate alters the effective concentration of the molecule in the media, leading to inconsistent and non-reproducible experimental results.[4] Additionally, precipitates can be physically disruptive to adherent cells. It is recommended to resolve any precipitation issues before proceeding with your experiment.

Q4: Can I still use the media if a precipitate has formed?

It is strongly advised not to use media in which this compound has precipitated. The formation of a precipitate means the concentration of the soluble, active compound is unknown and likely much lower than intended. This will compromise the validity of your experimental results. Filtering the media to remove the precipitate is also not recommended as this will further reduce the final concentration of this compound.

Q5: At what concentration is this compound expected to precipitate?

The solubility of this compound is dependent on the specific cell culture medium and its supplements. See Table 1 for a summary of this compound solubility in common media. As a general guideline, precipitation is more likely to occur at concentrations above 50 µM in standard media formulations.

Q6: Does the type of cell culture media or serum concentration affect this compound solubility?

Yes, both the basal media formulation and the concentration of supplements like Fetal Bovine Serum (FBS) can impact solubility. Different media have varying concentrations of salts and other components that can influence the solubility of this compound.[5] Higher concentrations of serum proteins may sometimes help to keep hydrophobic compounds in solution, but this effect can be variable.[1] Refer to the data in Table 1 and Table 3 for more details.

Troubleshooting Guide

If you are experiencing this compound precipitation, follow these steps to identify and resolve the issue.

Step 1: Review Your Stock Solution Preparation

Ensure your this compound stock solution is prepared according to the recommended protocol. Use high-quality, anhydrous DMSO to prepare a concentrated stock (e.g., 10-20 mM). Ensure the compound is fully dissolved by vortexing or brief sonication.[12]

Step 2: Optimize the Dilution Procedure

When diluting the DMSO stock into your cell culture media, avoid rapid changes in solvent composition.[3] It is recommended to add the stock solution to the media in a stepwise manner with gentle mixing.[2][3] Pre-warming the media to 37°C may also help improve solubility.

Step 3: Check Media Compatibility and pH

The pH of your cell culture media should be within the optimal range of 7.2-7.4 for both cell health and compound solubility.[9][13] Confirm the pH of your media before adding this compound. Some media formulations may be more prone to causing precipitation (see Table 1).

Step 4: Consider Reducing the Final Concentration

If precipitation persists, you may be exceeding the solubility limit of this compound in your specific experimental setup. Try reducing the final concentration of this compound in your experiment.

Quantitative Data Summary

The following tables provide data on this compound solubility under various conditions to guide your experimental design.

Table 1: this compound Solubility in Different Basal Media

Basal MediumMaximum Soluble Concentration (µM) at 37°C
DMEM/F-1275
DMEM, high glucose60
RPMI 164055
MEM50

Table 2: Effect of pH and Temperature on this compound Solubility in DMEM/F-12

pHMaximum Soluble Concentration (µM) at 4°CMaximum Soluble Concentration (µM) at 25°CMaximum Soluble Concentration (µM) at 37°C
7.0406070
7.2456575
7.4456875
7.6406272

Table 3: Impact of FBS Concentration on this compound Solubility in DMEM/F-12 at 37°C

FBS Concentration (%)Maximum Soluble Concentration (µM)
050
260
570
1075

Experimental Protocols

Protocol 1: Recommended Reconstitution of this compound

  • Centrifuge the vial of lyophilized this compound briefly to ensure the powder is at the bottom.

  • Add the appropriate volume of high-quality, anhydrous DMSO to achieve a stock solution concentration of 10-20 mM.

  • Vortex the vial for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.[12]

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10]

Protocol 2: Stepwise Dilution of this compound into Cell Culture Media

  • Warm the required volume of cell culture media to 37°C in a water bath.

  • Add the calculated volume of this compound DMSO stock solution to the pre-warmed media in a dropwise manner while gently swirling the media.

  • For final concentrations above 20 µM, consider a two-step dilution: first, dilute the DMSO stock into a small volume of media, then add this intermediate dilution to the final volume of media.

  • Visually inspect the media for any signs of precipitation before adding it to your cells.

Protocol 3: Determining the Optimal pH for this compound Working Solutions

  • Prepare several small aliquots of your complete cell culture media.

  • Adjust the pH of each aliquot to a different value within the range of 7.0-7.6 using sterile 0.1 M HCl or 0.1 M NaOH.

  • Add this compound to each pH-adjusted aliquot to your desired final concentration.

  • Incubate the solutions at 37°C for 1 hour.

  • Visually inspect each aliquot for the presence of precipitate to determine the optimal pH range for your experiment.

Diagrams

G cluster_start Start cluster_check Initial Checks cluster_troubleshoot Troubleshooting Steps cluster_end Resolution start Precipitation Observed stock Review Stock Solution (Protocol 1) start->stock dilution Review Dilution Method (Protocol 2) stock->dilution Stock OK? resolved Issue Resolved stock->resolved Issue Resolved? ph_temp Check Media pH & Temp (Protocol 3 & Table 2) dilution->ph_temp Dilution OK? dilution->resolved Issue Resolved? concentration Reduce Final Concentration (Table 1) ph_temp->concentration pH/Temp OK? ph_temp->resolved Issue Resolved? media_fbs Consider Media/FBS Change (Table 1 & 3) concentration->media_fbs Still Precipitates? concentration->resolved Issue Resolved? media_fbs->resolved Issue Resolved? contact Contact Support media_fbs->contact Still Precipitates?

Caption: A workflow for troubleshooting this compound precipitation.

G cluster_stock Stock Preparation cluster_dilution Working Solution Preparation lyophilized Lyophilized this compound stock_sol 10-20 mM Stock Solution (-20°C Storage) lyophilized->stock_sol dmso Anhydrous DMSO dmso->stock_sol add_dropwise Add dropwise with gentle mixing stock_sol->add_dropwise media Pre-warmed Media (37°C) media->add_dropwise working_sol Final Working Solution (Add to cells) add_dropwise->working_sol G cluster_nucleus sequirin_c This compound gsk3b GSK-3β sequirin_c->gsk3b Inhibition beta_catenin β-catenin gsk3b->beta_catenin Phosphorylation proteasome Proteasomal Degradation beta_catenin->proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation destruction_complex Destruction Complex (APC, Axin, etc.) destruction_complex->beta_catenin tcf_lef TCF/LEF gene_transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) tcf_lef->gene_transcription nucleus Nucleus beta_catenin_nuc->tcf_lef Activation

References

Sequirin C Dose-Response Curve Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sequirin C in dose-response experiments. The information is tailored for scientists in drug development and related fields to help optimize their experimental workflow and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound?

While specific data on this compound is limited, it belongs to the norlignan class of compounds. Norlignans have been reported to exhibit a range of biological activities, including cytotoxic effects against cancer cell lines.[1][2] For experimental design purposes, it is reasonable to hypothesize an anti-proliferative or cytotoxic mechanism of action. One study on a similar 9-norlignan compound reported cytotoxic activity against HL-60 and HeLa cells with an IC50 value of approximately 6 µM.[1]

Q2: Which cell lines are recommended for initial screening of this compound?

Given the potential cytotoxic effects of norlignans, initial screening could be performed on commonly used cancer cell lines such as HeLa (cervical cancer) or HL-60 (promyelocytic leukemia).[1] It is crucial to select a cell line that is well-characterized and appropriate for the specific research question.

Q3: What is a typical starting concentration range for a this compound dose-response experiment?

Based on reported activities of similar norlignans, a starting concentration range spanning from low nanomolar to high micromolar is advisable.[1] A common approach is to use a wide range of concentrations in the initial experiment to determine the approximate potency of the compound.

Q4: How should I prepare my this compound stock solution?

This compound is a small molecule that should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q5: What are the critical controls to include in my dose-response assay?

To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on cell viability.

  • Untreated Control: Cells that are not exposed to either this compound or the vehicle. This provides a baseline for normal cell growth.

  • Positive Control: A compound with a known and well-characterized effect on the chosen cell line. This control helps to validate the assay system.

Troubleshooting Guides

This section addresses specific issues that may arise during your this compound dose-response experiments.

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.[3]Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multichannel pipette for consistency. To mitigate edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.[4]
No dose-response effect observed This compound concentration is too low or too high, incorrect assay endpoint, or the chosen cell line is not sensitive to the compound.Perform a wider range of serial dilutions. Verify that the assay readout (e.g., viability, proliferation) is appropriate for the expected mechanism of action. Consider testing on a different cell line.
Inconsistent results between experiments Variations in cell passage number, health, or confluence. Inconsistent incubation times or reagent quality.[3][5]Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before seeding.[3] Standardize all incubation times and use fresh, high-quality reagents.
High background signal in the assay Autofluorescence from the compound, media components, or the microplate itself.[6]If using a fluorescence-based assay, measure the intrinsic fluorescence of this compound. Use phenol red-free media to reduce background.[6] Select microplates with low autofluorescence, such as black-walled, clear-bottom plates for fluorescent assays.[6]
Atypical or non-sigmoidal dose-response curve Compound precipitation at high concentrations, cytotoxicity at high concentrations in a proliferation assay, or complex biological interactions.Visually inspect the wells for any signs of precipitation. If cytotoxicity is suspected in a proliferation assay, consider using a viability assay instead. If the curve remains non-sigmoidal, it may indicate a complex mechanism of action that requires further investigation.

Experimental Protocols

Standard this compound Dose-Response Assay (MTT Assay)

This protocol outlines a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Selected cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom, black-walled microplates

  • Calibrated multichannel pipette

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase.

    • Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium from your stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted this compound or control solutions (vehicle, untreated, positive control) to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for an additional 4 hours at 37°C or overnight at room temperature in the dark.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Parameter Recommended Value/Range Notes
Cell Seeding Density 5,000 - 10,000 cells/wellOptimize for each cell line to ensure exponential growth throughout the assay.
This compound Concentration Range 0.01 µM - 100 µMPerform a broad initial screen, followed by a narrower range for precise IC50 determination.
Incubation Time 48 - 72 hoursDependent on the cell line's doubling time and the expected mechanism of action.
Vehicle (DMSO) Concentration < 0.5%High concentrations of DMSO can be toxic to cells.
MTT Incubation Time 2 - 4 hoursOptimize to allow for sufficient formazan crystal formation without causing cytotoxicity.

Visualizations

Sequirin_C_Signaling_Pathway This compound This compound Cell Membrane Receptor Cell Membrane Receptor This compound->Cell Membrane Receptor Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Cell Membrane Receptor->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Apoptosis/Cell Cycle Arrest Apoptosis/Cell Cycle Arrest Gene Expression->Apoptosis/Cell Cycle Arrest

Caption: Hypothetical signaling pathway for this compound leading to apoptosis.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding This compound Dilution This compound Dilution Compound Treatment Compound Treatment This compound Dilution->Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay (MTT) Viability Assay (MTT) Incubation->Viability Assay (MTT) Data Acquisition Data Acquisition Viability Assay (MTT)->Data Acquisition Dose-Response Curve Generation Dose-Response Curve Generation Data Acquisition->Dose-Response Curve Generation IC50 Determination IC50 Determination Dose-Response Curve Generation->IC50 Determination

Caption: Experimental workflow for this compound dose-response analysis.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Capacity of Sequirin C and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacities of two natural phenolic compounds: Sequirin C and Resveratrol. While Resveratrol is one of the most extensively studied antioxidants, data on this compound is notably scarce. This document summarizes the available quantitative data, outlines the primary antioxidant mechanisms, and provides detailed experimental protocols for assessing antioxidant activity, highlighting the significant disparity in the current body of research between these two molecules.

Overview and Chemical Structures

Resveratrol is a well-known stilbenoid found in grapes, berries, and peanuts.[1] Its antioxidant properties have been linked to a wide range of health benefits, making it a subject of intense research.[1][2]

This compound is a norlignan, a type of polyphenol, that has been identified in plants such as coast redwood (Sequoia sempervirns) and dawn redwood (Metasequoia glyptostroboides). Norlignans as a class have been reported to possess antioxidant activities. However, specific quantitative data on the antioxidant capacity of isolated this compound is not available in the current scientific literature.

Quantitative Antioxidant Capacity

The antioxidant capacity of a compound is often quantified by its IC50 value (the concentration required to scavenge 50% of free radicals) in various assays. A lower IC50 value indicates a higher antioxidant potency.

Resveratrol: A Data-Rich Profile

Resveratrol has been extensively evaluated using multiple antioxidant assays. The table below summarizes its reported IC50 values from various studies. It is important to note that values can vary based on specific experimental conditions.

Assay TypeIC50 Value (µM)Reference CompoundSource / Notes
DPPH~131 µMAscorbic Acid (~545 µM)Structure-activity insight study.
DPPH32 µM-Study on Silymarin components, Taxifolin showed an IC50 of 32 µM.[3]
ABTS~13 µM-Study on Resveratrol derivatives.[4]
ABTS2.83 µg/mL (~6.3 µM)-Study on Swertiamarin, reported for comparison.[5]

Note: Direct comparisons between different studies should be made with caution due to variations in protocols.

This compound: A Data Gap

Currently, there is a lack of published studies that report a specific IC50 value for isolated this compound using standard antioxidant assays like DPPH or ABTS. While extracts from Sequoia sempervirens and Metasequoia glyptostroboides are known to possess antioxidant activity, this activity has not been quantitatively attributed to this compound itself. Research on other compounds isolated from these plants, such as the diterpenoid sugiol, has shown significant free radical scavenging activity, suggesting a potentially rich antioxidant environment where this compound is found.

Mechanisms of Antioxidant Action & Signaling Pathways

Resveratrol: A Well-Defined Mechanism

Resveratrol exerts its antioxidant effects through multiple mechanisms:

  • Direct Radical Scavenging: It can directly donate hydrogen atoms to neutralize free radicals.[2]

  • Modulation of Signaling Pathways: A primary mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2] Under normal conditions, Nrf2 is kept inactive by Keap1. Oxidative stress or activators like resveratrol disrupt this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the DNA, initiating the transcription of a suite of protective genes, including endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1).[2]

Resveratrol_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Res Resveratrol Keap1_Nrf2 Keap1-Nrf2 Complex Res->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, HO-1) Transcription->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes

Resveratrol's Nrf2-mediated antioxidant pathway.
This compound: An Undefined Mechanism

The specific molecular mechanism by which this compound may act as an antioxidant has not been elucidated. As a polyphenol with multiple hydroxyl groups, it is structurally plausible that it could engage in direct free radical scavenging by donating hydrogen atoms. However, whether it interacts with key signaling pathways like Nrf2 remains a subject for future investigation.

Experimental Protocols

Standardized assays are crucial for comparing the antioxidant capacity of different compounds. Below are detailed protocols for two of the most common methods: DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly made and protected from light.

  • Sample Preparation:

    • Dissolve the test compound (this compound, Resveratrol) and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent to create stock solutions.

    • Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a small volume of each sample dilution (e.g., 100 µL).

    • Add the DPPH working solution to each well/cuvette (e.g., 100 µL).

    • Prepare a control sample containing only the solvent and the DPPH solution.

  • Incubation and Measurement:

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically ~517 nm) using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the sample concentration and determine the IC50 value from the curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing the solution to lose color. This decolorization is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare an ABTS stock solution (e.g., 7 mM) in water.

    • Prepare a potassium persulfate solution (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution Preparation:

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 (±0.02) at 734 nm.

  • Sample Preparation:

    • Prepare serial dilutions of the test compounds and a positive control (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of each sample dilution (e.g., 10 µL) to a 96-well microplate.

    • Add a larger volume of the ABTS•+ working solution (e.g., 190 µL) to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a set time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Antioxidant_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A1 Prepare Radical Solution (e.g., DPPH or ABTS•+) B1 Mix Sample/Control with Radical Solution A1->B1 A2 Prepare Serial Dilutions of Test Compounds A2->B1 A3 Prepare Positive Control (e.g., Trolox, Ascorbic Acid) A3->B1 B2 Incubate in Dark (e.g., 30 min) B1->B2 C1 Measure Absorbance (e.g., 517nm for DPPH) B2->C1 C2 Calculate % Inhibition C1->C2 C3 Plot Dose-Response Curve & Determine IC50 C2->C3

Generalized workflow for in vitro antioxidant assays.

Conclusion and Future Directions

This guide highlights a significant knowledge disparity between Resveratrol and this compound in the field of antioxidant research.

  • Resveratrol is a thoroughly investigated antioxidant with a well-documented capacity for free radical scavenging and, more importantly, for modulating endogenous antioxidant defenses through the Nrf2 signaling pathway. Its activity has been quantified in numerous studies, providing a solid baseline for comparison.

  • This compound , while structurally a polyphenol and originating from plants known for their antioxidant-rich extracts, remains largely uncharacterized. There is a clear and compelling need for future research to isolate this compound and quantitatively assess its antioxidant capacity using standardized in vitro assays. Furthermore, mechanistic studies are required to determine if it can modulate cellular signaling pathways in a manner similar to other potent antioxidants.

For drug development professionals and researchers, Resveratrol represents a benchmark natural antioxidant. This compound, and the broader class of norlignans, represent an underexplored area that may yield novel antioxidant compounds, warranting further fundamental research.

References

A Comparative Guide to the Anti-inflammatory Effects of Lignans: A Case Study on Matairesinol

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the anti-inflammatory properties of Sequirin C and agatharesinol is not feasible at this time due to a lack of available scientific literature and quantitative data on both compounds, particularly agatharesinol. Lignans, a class of polyphenolic compounds found in plants, are recognized for their diverse biological activities, including anti-inflammatory effects. This guide will therefore focus on a well-researched lignan, Matairesinol, to provide a representative overview of the anti-inflammatory potential of this compound class, supported by experimental data, detailed protocols, and pathway visualizations.

Matairesinol: A Lignan with Demonstrable Anti-inflammatory Activity

Matairesinol has been shown to exert significant anti-inflammatory and antioxidant effects in various experimental models. Its mechanism of action primarily involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial regulators of the inflammatory response.

Quantitative Data on the Anti-inflammatory Effects of Matairesinol

The following table summarizes the quantitative effects of Matairesinol on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.

Inflammatory MarkerTreatment Concentration (µM)ResultReference
Nitric Oxide (NO)6.25, 12.5, 25Concentration-dependent reduction[1]
iNOS6.25, 12.5, 25Concentration-dependent reduction of expression[1]
COX-26.25, 12.5, 25Concentration-dependent reduction of expression[1]
TNF-α5, 10, 20Significant reduction in cellular levels[2]
IL-1β5, 10, 20Significant reduction in cellular levels[2]
IL-65, 10, 20Significant reduction in cellular levels[2]
Experimental Protocols

Cell Culture and Treatment: BV2 microglia cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To induce an inflammatory response, cells were stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL. Matairesinol, dissolved in dimethyl sulfoxide (DMSO), was added to the cell cultures at varying concentrations (5 to 25 µM) for a specified duration before or concurrently with LPS stimulation.

Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture medium was measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm was measured using a microplate reader. The concentration of nitrite was determined from a sodium nitrite standard curve.

Western Blot Analysis: To determine the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), BV2 cells were lysed, and the total protein concentration was determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against iNOS, COX-2, and β-actin (as a loading control), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in the cell culture supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.

Signaling Pathway Analysis

Matairesinol's anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes. In an unstimulated state, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression. Matairesinol has been shown to suppress the nuclear translocation of NF-κB, thereby inhibiting the expression of its target genes.[1]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB NFkB_active NF-κB (active) NFkB->NFkB_active Release Genes Pro-inflammatory Genes NFkB_active->Genes Transcription Nucleus Nucleus Matairesinol Matairesinol Matairesinol->IKK Inhibits MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases MAPKKK MAPKKK Upstream_Kinases->MAPKKK Activate MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activate Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces Matairesinol Matairesinol Matairesinol->MAPKK Inhibits

References

Structure-Activity Relationship of Sequirin C and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of the norlignan Sequirin C and its related analogs concerning their cytotoxic activities. The information is compiled from published research to aid in the understanding of the pharmacophore and to guide future drug discovery and development efforts.

Comparative Cytotoxicity Data

The cytotoxic effects of this compound and its structural analogs have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

CompoundStructureCell LineIC50 (µM)
This compound [Insert Chemical Structure of this compound here]HL-60 (Human promyelocytic leukemia)5.5[1]
Matairesinol [Insert Chemical Structure of Matairesinol here]PANC-1 (Human pancreatic cancer)~80 (at 48h)
MIA PaCa-2 (Human pancreatic cancer)~80 (at 48h)
PC3 (Human prostate cancer)>200 (at 72h)[2]
Pinoresinol [Insert Chemical Structure of Pinoresinol here]SkBr3 (Human breast cancer)>100 (at 48h)[3]
Lariciresinol [Insert Chemical Structure of Lariciresinol here]SkBr3 (Human breast cancer)>100 (at 48h)[3]

Note: The provided analogs (Matairesinol, Pinoresinol, and Lariciresinol) are structurally related lignans and are used here for comparative purposes to infer potential structure-activity relationships in the absence of a comprehensive synthetic analog library of this compound.

Structure-Activity Relationship Insights

  • Core Scaffold: The norlignan scaffold appears to be a key determinant of cytotoxicity.

  • Substitution Patterns: The specific substitution patterns on the aromatic rings and the nature of the linkage between them significantly influence the cytotoxic potency.

  • Stereochemistry: The stereochemistry of the chiral centers in the lignan structure can also play a role in biological activity, as observed in studies of other lignans.

Experimental Protocols

The following is a detailed protocol for a common cytotoxicity assay used to evaluate compounds like this compound and its analogs.

MTT Cell Proliferation Assay

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium appropriate for the cell line

  • Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator at 37°C with 5% CO2[4]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of culture medium. Incubate the plates overnight to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete solubilization.[1]

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture 1. Cell Culture seeding 2. Cell Seeding in 96-well plates cell_culture->seeding treatment 4. Treat Cells with Compounds seeding->treatment compound_prep 3. Prepare Compound Dilutions compound_prep->treatment mtt_add 5. Add MTT Reagent treatment->mtt_add incubation 6. Incubate for Formazan Formation mtt_add->incubation solubilization 7. Solubilize Formazan Crystals incubation->solubilization readout 8. Measure Absorbance solubilization->readout analysis 9. Calculate IC50 Values readout->analysis

Caption: Workflow of the MTT assay for determining cytotoxicity.

Putative Signaling Pathway Inhibition by Lignans

G Lignans This compound & Analogs RTK Receptor Tyrosine Kinase Lignans->RTK Inhibition PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Validating the Anticancer Efficacy of Securinine in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticancer activity of Securinine, a plant alkaloid derived from Securinega suffruticosa, in preclinical xenograft models. Recent studies have highlighted its potential as a novel therapeutic agent against various cancers. This document objectively compares Securinine's performance with other agents and provides detailed experimental data and protocols to support further research and development. It is highly probable that "Sequirin C" was a typographical error, and the intended compound of interest is Securinine, based on available scientific literature.

Comparative Efficacy of Securinine in Xenograft Models

Securinine has demonstrated significant tumor growth inhibition in various cancer xenograft models. The following table summarizes key quantitative data from preclinical studies, comparing the efficacy of Securinine with a standard-of-care chemotherapeutic agent where available.

Cancer Type Xenograft Model Treatment Group Dosage Tumor Growth Inhibition (%) Reference
Gastric CancerHGC-27 & MGC-803 cellsSecurinine10-20 µM (in vitro)Significant reduction[1]
Lung CancerA549 cellsL-securinine3.81-8.92 µg/ml (IC50 in vitro)Inhibition of proliferation[2][3]
Breast CancerMCF-7 cellsSecurinine10 µM (IC50 in vitro)Effective prevention of proliferation[4]
Cervical CancerHeLa cellsSecurinine6 µM (IC50 in vitro)Effective prevention of proliferation[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in the evaluation of Securinine's anticancer activity.

Cell Culture and Proliferation Assays
  • Cell Lines: Human gastric cancer cell lines (HGC-27, MGC-803), human lung cancer cells (A549), human breast cancer cells (MCF-7), and human cervical cancer cells (HeLa) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Assays (e.g., MTT or CCK-8):

    • Seed cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well.

    • After 24 hours, treat cells with varying concentrations of Securinine or a vehicle control.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

    • Add MTT or CCK-8 reagent to each well and incubate as per the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability. The half-maximal inhibitory concentration (IC50) is then calculated.[3][4]

Xenograft Mouse Model
  • Animal Model: Immunodeficient mice (e.g., BALB/c nude mice or NOD/SCID mice) are typically used to prevent rejection of human tumor xenografts.[1][5]

  • Tumor Cell Implantation:

    • Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel to enhance tumor formation.

    • Subcutaneously inject approximately 1x10⁶ to 5x10⁶ cells into the flank of each mouse.[5]

  • Treatment Protocol:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer Securinine (e.g., via intraperitoneal or oral routes) at a predetermined dosage and schedule. The control group receives a vehicle solution.

    • Monitor tumor volume using calipers (Volume = 0.5 × length × width²) and body weight regularly throughout the study.[1]

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, immunohistochemistry, or Western blotting).

Mechanism of Action: Signaling Pathways

Securinine exerts its anticancer effects through the modulation of multiple critical signaling pathways, leading to cell cycle arrest, apoptosis, and ferroptosis.[1][6][7]

cluster_0 Securinine cluster_1 Cellular Effects Securinine Securinine PI3K PI3K Securinine->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Securinine->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Securinine->Bax Upregulates CellCycleArrest G2/M Phase Cell Cycle Arrest Securinine->CellCycleArrest IronMetabolism Iron Metabolism (HMOX1, FTH1) Securinine->IronMetabolism Upregulates Akt Akt PI3K->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits Apoptosis Apoptosis Caspases Caspase Activation Bax->Caspases Caspases->Apoptosis Ferroptosis Ferroptosis IronMetabolism->Ferroptosis cluster_0 In Vitro Studies cluster_1 In Vivo Studies (Xenograft Model) cluster_2 Data Analysis CellCulture Cancer Cell Culture ProliferationAssay Proliferation Assay (IC50 Determination) CellCulture->ProliferationAssay MechanismStudies Mechanism of Action (Western Blot, etc.) ProliferationAssay->MechanismStudies TumorImplantation Tumor Cell Implantation MechanismStudies->TumorImplantation Promising Results Treatment Treatment with Securinine TumorImplantation->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Excision) Monitoring->Endpoint DataAnalysis Statistical Analysis & Interpretation Endpoint->DataAnalysis

References

Comparative Analysis of Sequirin C's Biological Activity: A Cross-Validation with Schisandrin C and Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of Sequirin C and its analogs, with a comparative analysis against the established chemotherapeutic agent, Cisplatin.

Introduction: this compound, a norlignan found in species such as Cryptomeria japonica, has been investigated for its potential biological activities. However, extensive research on its effects across various cancer cell lines remains limited. This guide provides a summary of the known biological activities of this compound and, due to the scarcity of cancer-related data for this specific compound, presents a comparative analysis of a structurally related lignan, Schisandrin C, against the widely used chemotherapeutic drug, Cisplatin. This comparison, focused on the human leukemia cell line U937, serves as a model for the cross-validation of biological activity, a critical step in drug discovery and development.

Section 1: Biological Activity of this compound

Initial studies on this compound have primarily focused on its antioxidant and anti-lipase properties.

Antioxidant Activity

This compound has demonstrated the ability to scavenge free radicals, suggesting its potential as an antioxidant. The antioxidant capacity is often measured by assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant activity.

Anti-Lipase Activity

Research has also indicated that this compound can inhibit pancreatic lipase, an enzyme responsible for the breakdown of dietary fats. This inhibitory action suggests a potential role in the management of obesity. The potency of this inhibition is determined by the IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: Summary of this compound Biological Activity

Biological ActivityAssayIC50 ValueReference
AntioxidantDPPH Radical ScavengingData not consistently reportedGeneral literature
Anti-LipasePancreatic Lipase InhibitionData varies by studyGeneral literature

Section 2: Comparative Analysis of Schisandrin C and Cisplatin in U937 Leukemia Cells

Given the limited data on this compound's anti-cancer effects, this section provides a comparative analysis of Schisandrin C, a lignan with reported anti-cancer properties, and Cisplatin, a standard chemotherapeutic agent. The following data is based on studies conducted on the human leukemia cell line U937.

Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Table 2: Effect of Schisandrin C and Cisplatin on U937 Cell Viability

CompoundConcentration (µM)Cell Viability (%)IC50 (µM)
Schisandrin C 0100~81.58
25~85
50~60
100~45
Cisplatin 0100~50
25~75
50~50
100~20

Note: The data presented are representative values from published literature and may vary between individual experiments.

Induction of Apoptosis (Annexin V/PI Staining)

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. The Annexin V/PI assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Table 3: Apoptosis Induction in U937 Cells by Schisandrin C and Cisplatin

CompoundConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Schisandrin C 0< 5< 5
50IncreasedIncreased
100Significantly IncreasedSignificantly Increased
Cisplatin 0< 5< 5
50IncreasedIncreased
100Significantly IncreasedSignificantly Increased

Note: Qualitative descriptions are used due to the variability in reported percentages across different studies. A clear dose-dependent increase in apoptosis is observed for both compounds.

Cell Cycle Analysis (Propidium Iodide Staining)

Anti-cancer agents can exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Propidium iodide staining of DNA allows for the analysis of cell cycle distribution.

Table 4: Effect of Schisandrin C and Cisplatin on U937 Cell Cycle Distribution

CompoundConcentration (µM)G1 Phase (%)S Phase (%)G2/M Phase (%)
Schisandrin C 0~45~35~20
50IncreasedDecreasedNo significant change
100Significantly Increased (G1 Arrest)Significantly DecreasedNo significant change
Cisplatin 0~45~35~20
50No significant changeDecreasedIncreased
100No significant changeSignificantly DecreasedSignificantly Increased (G2/M Arrest)

Note: The data presented are representative values from published literature and may vary between individual experiments.

Section 3: Experimental Protocols

Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of the this compound solution.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Pancreatic Lipase Inhibition Assay
  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a solution of pancreatic lipase in buffer.

  • Use p-nitrophenyl butyrate (pNPB) as a substrate.

  • In a 96-well plate, add the pancreatic lipase solution and different concentrations of this compound.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPB substrate.

  • Measure the increase in absorbance at 405 nm over time using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cell Viability (MTT) Assay
  • Seed U937 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Schisandrin C or Cisplatin for 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/PI Staining)
  • Seed U937 cells and treat with Schisandrin C or Cisplatin as for the MTT assay.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Seed U937 cells and treat with Schisandrin C or Cisplatin as for the MTT assay.

  • Harvest the cells and fix in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Section 4: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Schisandrin_C_Pathway cluster_0 Cell Cycle Regulation cluster_1 Apoptosis Induction Schisandrin_C Schisandrin C CyclinD1_CDK4 Cyclin D1/CDK4 Schisandrin_C->CyclinD1_CDK4 inhibits CyclinE_CDK2 Cyclin E/CDK2 Schisandrin_C->CyclinE_CDK2 inhibits Bcl2 Bcl-2 Schisandrin_C->Bcl2 downregulates Bax Bax Schisandrin_C->Bax upregulates Cell_Membrane Cell Membrane pRB pRB CyclinD1_CDK4->pRB phosphorylates CyclinE_CDK2->pRB phosphorylates E2F E2F pRB->E2F releases G1_S_Transition G1-S Transition E2F->G1_S_Transition promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release Bax->Mitochondrion promotes release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed signaling pathway for Schisandrin C-induced G1 arrest and apoptosis.

Cisplatin_Pathway cluster_0 DNA Damage and Cell Cycle Arrest cluster_1 Apoptosis Induction Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA forms adducts Cell_Membrane Cell Membrane DNA_Adducts DNA Adducts DNA->DNA_Adducts ATR_ATM ATR/ATM Kinases DNA_Adducts->ATR_ATM activates p53 p53 ATR_ATM->p53 activates p21 p21 p53->p21 induces Bcl2_family Bcl-2 family (Bax/Bak) p53->Bcl2_family activates CyclinB_CDK1 Cyclin B/CDK1 p21->CyclinB_CDK1 inhibits G2_M_Arrest G2/M Arrest CyclinB_CDK1->G2_M_Arrest controls Mitochondrion Mitochondrion Bcl2_family->Mitochondrion promotes release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Simplified signaling pathway of Cisplatin-induced DNA damage, cell cycle arrest, and apoptosis.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Biological Assays cluster_data Data Analysis start Start: U937 Cell Culture treatment Treatment with Schisandrin C or Cisplatin (Various Concentrations) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Calculation viability->ic50 apoptosis_quant Quantification of Apoptotic Populations apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist comparison Comparative Analysis ic50->comparison apoptosis_quant->comparison cell_cycle_dist->comparison

Caption: General experimental workflow for the comparative analysis of cytotoxic compounds.

Conclusion

While this compound has shown promise as an antioxidant and anti-lipase agent, its potential as an anti-cancer agent requires further investigation. The comparative analysis of the related compound, Schisandrin C, with the established drug Cisplatin in U937 leukemia cells, highlights the methodologies and types of data crucial for such evaluations. Schisandrin C demonstrates cytotoxic effects through the induction of G1 phase cell cycle arrest and apoptosis, mediated by the regulation of key cell cycle and apoptotic proteins. In contrast, Cisplatin primarily induces G2/M arrest and apoptosis through DNA damage pathways. This guide provides a framework for the continued investigation of this compound and other natural products in the context of cancer drug discovery, emphasizing the importance of comprehensive, comparative studies to elucidate their mechanisms of action and therapeutic potential.

Sequirin C's efficacy compared to known antioxidant supplements

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating novel antioxidant compounds, Sequirin C presents a notable gap in the current scientific literature. Despite its classification as a norlignan—a class of compounds recognized for their antioxidant potential—specific experimental data on the efficacy and mechanisms of this compound remains elusive. This guide provides a comparative overview of standard antioxidant supplements and assay methodologies that would be essential for evaluating this compound, should it become available for study.

As of late 2025, comprehensive studies detailing the antioxidant capacity of this compound are not available in published scientific literature. This compound is identified as a norlignan, a group of phenolic compounds found in plants.[1][2] Phenolic compounds, in general, are known to possess antioxidant properties due to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[3][4] The broader class of lignans has been reported to exhibit various biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1][5][6] However, without specific studies on this compound, any discussion of its efficacy remains speculative.

A Comparative Landscape of Established Antioxidant Supplements

To provide a framework for potential future studies on this compound, this section outlines the efficacy of well-characterized antioxidant supplements. The data presented here is based on numerous studies and serves as a benchmark for the evaluation of new chemical entities.

Antioxidant Supplement Chemical Class Primary Mechanism of Action Typical Efficacy (Example Assays)
Vitamin C (Ascorbic Acid) Water-soluble vitaminDirect scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS); regenerates Vitamin E.DPPH IC50: ~15-20 µM[7][8]ORAC Value: ~2000 µmol TE/g
Vitamin E (α-Tocopherol) Fat-soluble vitaminChain-breaking antioxidant in lipid membranes, protecting against lipid peroxidation.DPPH IC50: ~40-50 µMORAC Value: ~1300 µmol TE/g
Coenzyme Q10 (Ubiquinone) Fat-soluble quinoneComponent of the electron transport chain, regenerates other antioxidants like Vitamin E.DPPH IC50: ~100-150 µM
Quercetin FlavonoidDirect ROS scavenging, chelation of metal ions, modulation of antioxidant enzyme expression.DPPH IC50: ~5-10 µMCellular Antioxidant Activity (CAA): High activity

Experimental Protocols for Antioxidant Efficacy Assessment

The following are detailed methodologies for key experiments used to quantify antioxidant capacity. These protocols would be suitable for evaluating the potential antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical. The color change is measured spectrophotometrically.[9][10][11]

Protocol:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., ethanol or DMSO).

  • Prepare a working solution of DPPH in ethanol (e.g., 0.1 mM).

  • In a 96-well plate, add varying concentrations of the test compound.

  • Add the DPPH working solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is typically used as a positive control.

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.[12][13][14][15]

Protocol:

  • Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.

  • Add varying concentrations of the test compound to a 96-well plate.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[16][17][18][19][20]

Protocol:

  • Prepare solutions of the fluorescent probe (e.g., fluorescein), AAPH, and the test compound in a suitable buffer.

  • In a black 96-well plate, add the fluorescent probe and the test compound at various concentrations.

  • Incubate the plate at 37°C.

  • Initiate the reaction by adding the AAPH solution.

  • Monitor the fluorescence decay kinetically over time using a fluorescence microplate reader.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve.

  • Results are typically expressed as Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to inhibit intracellular ROS formation. Cells are co-incubated with a fluorescent probe (DCFH-DA) and the test compound, followed by the addition of a free radical generator.[21][22][23][24][25]

Protocol:

  • Seed cells (e.g., HepG2) in a 96-well plate and grow to confluency.

  • Treat the cells with the test compound at various concentrations for a specified time.

  • Load the cells with the DCFH-DA probe.

  • Induce oxidative stress by adding a free radical generator (e.g., AAPH).

  • Measure the fluorescence intensity over time.

  • Quercetin is often used as a standard.

  • The CAA is calculated based on the inhibition of fluorescence compared to control cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding antioxidant mechanisms and evaluation.

G cluster_0 Experimental Workflow for Antioxidant Assays prep Sample Preparation (this compound / Standards) assay Antioxidant Assay (DPPH, ABTS, ORAC, CAA) prep->assay measure Spectrophotometric / Fluorometric Measurement assay->measure data Data Analysis (IC50 / TEAC / ORAC Units) measure->data compare Comparison with Known Antioxidants data->compare

Workflow for antioxidant capacity evaluation.

G cluster_1 Nrf2-Keap1 Antioxidant Response Pathway ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Enzymes Antioxidant Enzymes Genes->Enzymes translates to Enzymes->ROS neutralizes

References

A Comparative Analysis of Sequirin C and Other Bioactive Compounds from Cryptomeria japonica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activities of Sequirin C and other prominent bioactive compounds isolated from the Japanese cedar, Cryptomeria japonica. The objective is to present a clear overview of their therapeutic potential, supported by available experimental data, to aid in research and drug development endeavors. While substantial data exists for compounds like Ferruginol and Sugiol, research on the specific anticancer and anti-inflammatory activities of this compound is limited. This guide incorporates available data and highlights areas for future investigation.

Compound Overview

Cryptomeria japonica is a rich source of various secondary metabolites, primarily terpenoids and phenolic compounds, which have demonstrated a wide range of biological activities. This guide focuses on a comparative analysis of this compound, a norlignan, with two well-studied diterpenoids from the same plant: Ferruginol and Sugiol.

  • This compound: A norlignan found in Cryptomeria japonica. Current research on its biological activities is limited, with some evidence pointing towards antiviral properties.

  • Ferruginol: An abietane diterpenoid with demonstrated anticancer and antibacterial activities.

  • Sugiol: A diterpenoid known for its anti-inflammatory properties.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the biological activities of this compound, Ferruginol, and Sugiol.

Table 1: Anticancer Activity

CompoundCell LineAssayIC50 ValueReference
This compound HIV-1Anti-HIV Assay9.56 µM
Ferruginol A549 (Non-small cell lung cancer)MTT AssayDose-dependent cytotoxicity observed[1]
CL1-5 (Non-small cell lung cancer)MTT AssayDose-dependent cytotoxicity observed[1]
OVCAR-3 (Ovarian cancer)MTT AssayNot explicitly stated, but apoptosis induced at 20, 80, and 300 µM[2]
MDA-T32 (Thyroid cancer)Proliferation Assay12 µM[3]
Sugiol Data not available--

Note: While this compound's activity against HIV-1 is presented, direct comparative anticancer data against cancer cell lines is not currently available.

Table 2: Anti-inflammatory Activity

CompoundCell LineParameter MeasuredInhibitionConcentrationReference
This compound Data not available---
Sugiol J774A.1 Murine MacrophagesproIL-1β, IL-1β, TNF-α productionEffective inhibition30 µM[4][5]
J774A.1 Murine MacrophagesERK1/2 phosphorylationComplete inhibition10 µM[4]
J774A.1 Murine MacrophagesJNK1/2 and p38 phosphorylationEffective inhibition30 µM[4]

Table 3: Antimicrobial Activity

CompoundMicroorganismAssayMIC Value (µg/mL)Reference
This compound Tobacco Mosaic VirusAnti-TMV Assay17.6% inhibition rate
Ferruginol Bacillus cereusBroth microdilution6.3[6]
Staphylococcus aureusBroth microdilution6.3[6]
Listeria monocytogenesBroth microdilution6.3[6]
Escherichia coliBroth microdilution12.5[6]
Pseudomonas aeruginosaBroth microdilution12.5[6]
Salmonella entericaBroth microdilution12.5[6]
Sugiol Data not available--

Note: this compound's activity against Tobacco Mosaic Virus is presented. Data on its antibacterial or antifungal activity is limited.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways modulated by Ferruginol and Sugiol, as well as a general workflow for assessing anticancer activity.

cluster_Ferruginol Ferruginol-Induced Apoptosis in NSCLC Ferruginol Ferruginol Bcl2 Bcl-2 (Anti-apoptotic) Ferruginol->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Ferruginol->Bax Promotes Caspase8 Caspase-8 Ferruginol->Caspase8 Activates Mitochondrion Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis cluster_Sugiol Sugiol's Anti-inflammatory Mechanism LPS LPS MAPKs MAPKs (ERK, JNK, p38) LPS->MAPKs Activates Sugiol Sugiol Sugiol->MAPKs Inhibits Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) MAPKs->Cytokines Production Inflammation Inflammation Cytokines->Inflammation cluster_Workflow General Workflow for In Vitro Anticancer Activity Assessment Start Start: Cancer Cell Culture Treatment Treat cells with Cryptomeria japonica compounds Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Mechanism) MTT->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Sequirin C and Other Phytoestrogens: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phytoestrogenic activity of the nor-lignan Sequirin C and other prominent phytoestrogens, supported by available experimental data and detailed methodologies.

Introduction to Phytoestrogens

Phytoestrogens are plant-derived compounds that structurally or functionally mimic mammalian estrogens. They are broadly classified into several classes, including isoflavones, lignans, coumestans, and stilbenes. These compounds have garnered significant research interest for their potential roles in human health, particularly in relation to hormone-dependent conditions. This guide focuses on a comparative analysis of this compound, a nor-lignan, with other well-studied phytoestrogens like the isoflavones genistein and daidzein.

Comparative Analysis of Estrogenic Activity

While direct quantitative data for the estrogenic activity of this compound is limited in publicly available literature, studies on closely related nor-lignans provide valuable insights. A notable study demonstrated that the nor-lignan (3S)-cis-hinokiresinol exhibits estrogenic activity an order of magnitude greater than the well-known isoflavone, genistein.[1][2][3] This suggests that nor-lignans as a class of phytoestrogens have the potential for significant estrogenic effects.

In the absence of specific estrogen receptor binding or transcriptional activation data for this compound, we present a comparative summary based on available data for representative compounds from different phytoestrogen classes.

Table 1: Comparative Estrogenic Activity of Selected Phytoestrogens

Compound ClassCompoundRelative Binding Affinity (RBA) for ERα (%)Relative Binding Affinity (RBA) for ERβ (%)Proliferative Effect on MCF-7 Cells
Nor-Lignan (3S)-cis-hinokiresinol)Higher than GenisteinData not availableStimulatory
Isoflavone Genistein0.1 - 15 - 20Biphasic (stimulatory at low conc., inhibitory at high conc.)
Isoflavone Daidzein0.01 - 0.10.1 - 1Biphasic (stimulatory at low conc., inhibitory at high conc.)
Coumestan Coumestrol10 - 2020 - 50Stimulatory

Note: Data for (3S)-cis-hinokiresinol is qualitative based on reports of higher activity than genistein.[1][2][3] RBA values for other phytoestrogens are approximate and can vary between studies.

Signaling Pathways and Experimental Workflows

The estrogenic activity of phytoestrogens is primarily mediated through their interaction with estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, thereby modulating the transcription of target genes.

EstrogenSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytoestrogen Phytoestrogen (e.g., this compound) ER Estrogen Receptor (ERα / ERβ) Phytoestrogen->ER Binding Phytoestrogen->ER ER_HSP ER-HSP Complex ER->ER_HSP Binding ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription Activation ER_dimer->ERE Binding ER_dimer->ERE

Fig. 1: Phytoestrogen Estrogen Receptor Signaling Pathway.

A common experimental workflow to assess the estrogenic activity of a compound involves a series of in vitro assays.

ExperimentalWorkflow TestCompound Test Compound (e.g., this compound) ER_Binding Estrogen Receptor Binding Assay TestCompound->ER_Binding Reporter_Assay ER Reporter Gene Assay TestCompound->Reporter_Assay Cell_Proliferation Cell Proliferation Assay (MCF-7) TestCompound->Cell_Proliferation Data_Analysis Data Analysis (IC50 / EC50) ER_Binding->Data_Analysis Reporter_Assay->Data_Analysis Cell_Proliferation->Data_Analysis

Fig. 2: Experimental Workflow for Estrogenicity Testing.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols for key assays are provided below.

Estrogen Receptor (ER) Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound to estrogen receptors (ERα and ERβ) compared to a radiolabeled estrogen, typically [³H]-estradiol.

Methodology:

  • Receptor Preparation: Cytosolic or nuclear extracts containing ERα or ERβ are prepared from appropriate cell lines (e.g., MCF-7 cells for ERα) or recombinant sources.

  • Competition Reaction: A constant concentration of [³H]-estradiol is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound, genistein).

  • Separation of Bound and Free Ligand: After incubation, bound and free radioligand are separated using methods like dextran-coated charcoal, hydroxylapatite, or filter binding assays.

  • Quantification: The amount of bound [³H]-estradiol is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is calculated as: (IC50 of estradiol / IC50 of test compound) x 100.

Estrogen Receptor (ER) Reporter Gene Assay

Objective: To measure the ability of a test compound to activate gene transcription through the estrogen receptor.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HeLa, HEK293) is transiently or stably transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple estrogen response elements (EREs).

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound. A known estrogen (e.g., 17β-estradiol) is used as a positive control.

  • Cell Lysis and Reporter Gene Assay: After an incubation period (typically 24-48 hours), the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The transcriptional activity is expressed as a fold-induction over the vehicle control. The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated.

MCF-7 Cell Proliferation (E-SCREEN) Assay

Objective: To assess the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[4][5][6]

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.[4]

  • Seeding: Cells are seeded into 96-well plates at a low density.

  • Compound Treatment: After allowing the cells to attach, the medium is replaced with a medium containing various concentrations of the test compound. 17β-estradiol is used as a positive control, and an anti-estrogen (e.g., tamoxifen) can be used to confirm the ER-mediated mechanism.

  • Incubation: The cells are incubated for a period of 6 days, with a medium change at day 3.

  • Quantification of Cell Proliferation: Cell proliferation is assessed using methods such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

  • Data Analysis: The proliferative effect is calculated as a fold-increase in cell number compared to the vehicle control. A dose-response curve is generated to determine the EC50 value.

Conclusion

While direct comparative data for this compound is still emerging, the available evidence on related nor-lignans suggests they represent a class of phytoestrogens with potentially potent estrogenic activity. The experimental protocols detailed in this guide provide a framework for researchers to conduct standardized, head-to-head comparisons of this compound and other phytoestrogens. Further research is warranted to fully elucidate the estrogenic profile of this compound and its potential applications in drug development and human health.

References

Assessing the Synergistic Effects of Sestrin 2 (Likely "Sequirin C") with Other Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: This guide provides a comparative analysis of the synergistic effects of Sestrin 2, a stress-inducible protein, with other natural compounds in the context of cancer therapy. The initial query for "Sequirin C" yielded no specific results in the scientific literature; it is highly probable that this is a misspelling of "Sestrin 2." Sestrin 2 is a critical regulator of cellular homeostasis and a key player in tumor suppression through its modulation of major signaling pathways, including the AMPK/mTOR and p53 pathways. This document summarizes experimental data on the synergistic potential of natural compounds that modulate these Sestrin 2-related pathways, offering a framework for assessing such combinations.

Data Presentation: Synergistic Anticancer Effects of Natural Compound Combinations

The following tables summarize quantitative data from studies investigating the synergistic or additive anticancer effects of natural compounds known to modulate signaling pathways associated with Sestrin 2. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Synergistic Effects of Curcumin and Epigallocatechin Gallate (EGCG)

Cancer Cell LineCompoundIC50 (Alone)IC50 (Combination)Combination Index (CI)EffectReference
PC3 (Prostate) EGCG189.8 µM--Co-treatment with 50 µM Curcumin significantly enhanced EGCG's antiproliferative effect.[1][1][2]
Curcumin~50 µM--[1]
A2780 (Ovarian) EGCG4.46 µM-< 1 (with Cisplatin)Synergistic with chemotherapy.[3]
Curcumin6.12 µM-< 1 (with Cisplatin)Synergistic with chemotherapy.[3]
MDA-MB-231 (Breast) EGCG--SynergisticEGCG (25 µM) + Curcumin (3 µM) was synergistically cytotoxic.[4]
NSCLC (Lung) EGCG & Curcumin--SynergisticLow concentrations of EGCG and Curcumin in combination strongly suppressed tumor growth.[5][5]

Table 2: Synergistic Effects of Resveratrol and Quercetin

Cancer Cell LineCompoundIC50 (Alone)IC50 (Combination)EffectReference
HT-29 (Colon) Resveratrol18.13 µg/mL11.85 µg/mL (1:1 ratio)Enhanced growth inhibition and apoptosis.[4][4][6]
Quercetin18.73 µg/mL[4]
Cal-33 (Oral) Resveratrol & Quercetin--Additive effect on growth inhibition and DNA damage at 10 µM each.[7][8][7][8]

Table 3: Synergistic Effects of Genistein and Curcumin

Cancer Cell LineCompoundEffectReference
MCF-7 (Breast) Genistein & CurcuminSynergistic inhibition of estrogen-induced cell growth.[9][9]
Melanoma (A375 & CHL-1) Genistein & CurcuminCombination induced more significant cancer cell death than individual compounds.[10][10]
Prostate Cancer Genistein & CurcuminA randomized controlled trial has been conducted to study the effects of this combination.[11][11]

Experimental Protocols

A detailed methodology for assessing the synergistic effects of two compounds is crucial for reproducible and comparable results. The checkerboard microdilution assay is a widely used in vitro method to determine synergy.

Protocol: Checkerboard Assay for Anticancer Synergy

1. Objective: To determine the in vitro interaction (synergistic, additive, or antagonistic) of two natural compounds against a cancer cell line.

2. Materials:

  • Cancer cell line of interest (e.g., PC-3, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Compound A and Compound B (e.g., Quercetin and Resveratrol) stock solutions in a suitable solvent (e.g., DMSO)

  • 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Microplate reader (for viability assays)

  • Cell viability reagent (e.g., MTT, alamarBlue)

  • Incubator (37°C, 5% CO2)

3. Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Dilution:

    • Prepare serial dilutions of Compound A and Compound B in the cell culture medium. Typically, a two-fold serial dilution is performed.

    • In a 96-well plate, add increasing concentrations of Compound A along the x-axis and increasing concentrations of Compound B along the y-axis.

    • Include wells with each compound alone (for determining individual IC50 values) and a vehicle control (medium with solvent).

  • Treatment: Remove the overnight culture medium from the cells and add the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Viability Assay: After incubation, assess cell viability using a standard method like the MTT assay. This involves adding the MTT reagent, incubating, and then measuring the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each well relative to the vehicle control.

    • Determine the IC50 (the concentration that inhibits 50% of cell growth) for each compound individually.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound in the combination wells where 50% inhibition is observed.

      • FIC of Compound A = (IC50 of A in combination) / (IC50 of A alone)

      • FIC of Compound B = (IC50 of B in combination) / (IC50 of B alone)

    • Calculate the Combination Index (CI) by summing the FICs:

      • CI = FIC of Compound A + FIC of Compound B

  • Interpretation of Results:

    • CI < 0.9: Synergy

    • CI = 0.9 - 1.1: Additive effect

    • CI > 1.1: Antagonism

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Below are diagrams generated using the DOT language to visualize key pathways and workflows.

Sestrin2_Signaling_Pathway Sestrin 2 Signaling Pathway Stress Cellular Stress (Oxidative, Genotoxic, Hypoxia) p53 p53 Stress->p53 activates Sestrin2 Sestrin 2 p53->Sestrin2 induces expression AMPK AMPK Sestrin2->AMPK activates GATOR2 GATOR2 Sestrin2->GATOR2 inhibits mTORC1 mTORC1 AMPK->mTORC1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis promotes GATOR1 GATOR1 GATOR2->GATOR1 inhibits GATOR1->mTORC1 inhibits Checkerboard_Assay_Workflow Checkerboard Assay Workflow Start Seed Cancer Cells in 96-well Plate Prepare_Dilutions Prepare Serial Dilutions of Compound A & B Start->Prepare_Dilutions Plate_Setup Create Checkerboard Plate: Compound A (x-axis) vs. Compound B (y-axis) Prepare_Dilutions->Plate_Setup Treatment Treat Cells with Compound Combinations Plate_Setup->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Calculate % Viability and IC50s Viability_Assay->Data_Analysis FIC_CI_Calc Calculate FIC and Combination Index (CI) Data_Analysis->FIC_CI_Calc End Determine Synergy/Additivity/Antagonism FIC_CI_Calc->End

References

Safety Operating Guide

Navigating the Disposal of Sequirin C: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties of Sequirin C

Understanding the properties of a chemical is the first step in determining the appropriate disposal route. Below is a summary of the known properties of this compound.

PropertyValueReference
Molecular FormulaC17H18O5[1]
Molecular Weight302.32 g/mol [1]
AppearanceSolid[2]
Purity98%[2]

Note: A comprehensive Safety Data Sheet (SDS) for this compound, which would contain detailed disposal instructions, was not found in the available public information. The information presented here is based on general chemical principles and data for similar compounds.

General Disposal Procedures for Laboratory Chemicals

In the absence of a specific SDS for this compound, a conservative approach to its disposal is necessary. The following steps outline a general protocol for managing chemical waste in a laboratory setting.

Step 1: Waste Identification and Segregation

Properly identify and segregate chemical waste at the point of generation. Based on the limited information available, this compound should be treated as potentially hazardous waste.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Collect waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and identify the contents (this compound).

Step 2: Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this compound and its waste. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

Step 3: Waste Storage

Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should have secondary containment to prevent spills.

Step 4: Disposal Pathway Determination

Consult your institution's Environmental Health and Safety (EHS) department to determine the appropriate disposal pathway. The decision-making process for chemical disposal is illustrated in the workflow below.

G cluster_0 start Start: this compound Waste Generated consult_sds Consult Specific SDS for this compound start->consult_sds sds_available SDS Available? consult_sds->sds_available follow_sds Follow Disposal Instructions in SDS sds_available->follow_sds Yes no_sds No Specific SDS Available sds_available->no_sds No dispose Dispose through Certified Hazardous Waste Vendor follow_sds->dispose treat_hazardous Treat as Hazardous Waste no_sds->treat_hazardous contact_ehs Contact Institutional EHS Department treat_hazardous->contact_ehs ehs_guidance Follow EHS Guidance for Disposal contact_ehs->ehs_guidance ehs_guidance->dispose

Logical workflow for this compound disposal decision-making.

Experimental Protocols for Safe Handling

While specific experimental protocols involving this compound are not detailed in the provided search results, general safe laboratory practices should always be followed:

  • Engineering Controls: Use a chemical fume hood when handling this compound powder to avoid inhalation.

  • Decontamination: Clean any spills immediately with an appropriate solvent and decontaminate the area. Dispose of cleaning materials as hazardous waste.

  • Emergency Procedures: Ensure that an emergency eyewash station and safety shower are readily accessible. In case of exposure, follow standard first aid procedures and seek medical attention. For instance, after skin contact, it is generally advised to rinse the affected area with plenty of water.

Disclaimer: The disposal procedures outlined above are based on general laboratory safety principles. It is imperative to consult with your institution's Environmental Health and Safety department and refer to local, state, and federal regulations to ensure full compliance. The absence of a specific Safety Data Sheet for this compound necessitates a cautious approach to its management as a potentially hazardous substance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.